Diethyl 2,3-dibromosuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,3-dibromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYAUVCHQDILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289726 | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-82-2 | |
| Record name | NSC63191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2,3-dibromosuccinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2,3-dibromosuccinate is a halogenated organic compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing two bromine atoms on adjacent carbons and two ethyl ester groups, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physical and chemical characteristics, stereoisomerism, synthesis, and key reactions. Detailed experimental protocols for its preparation and diagrams illustrating its reaction mechanisms are also presented to support its application in research and development.
Core Properties and Data
This compound, with the IUPAC name diethyl 2,3-dibromobutanedioate, is a derivative of succinic acid. It is a key substrate in synthetic chemistry due to the reactivity of the carbon-bromine bonds.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid, soluble in organic solvents like ether and chloroform, with limited solubility in water.[1]
| Property | Value | Reference |
| IUPAC Name | diethyl 2,3-dibromobutanedioate | [1] |
| CAS Number | 608-82-2 | [1] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |
| Molecular Weight | 331.99 g/mol | [1] |
| Melting Point | ~25 °C | [1] |
| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in ether, chloroform; limited in water | [1] |
Stereoisomerism
This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The stereochemistry of the starting material in its synthesis dictates the resulting stereoisomer.
-
meso-Diethyl 2,3-dibromosuccinate: This achiral diastereomer is synthesized from diethyl maleate (B1232345) (the cis-isomer). It has a plane of symmetry. The CAS number for the meso form is 1114-31-4.[2]
-
racemic-(±)-Diethyl 2,3-dibromosuccinate: This is a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate. It is synthesized from diethyl fumarate (B1241708) (the trans-isomer).
The stereochemical outcome of reactions involving this compound is highly dependent on which stereoisomer is used as the starting material.
Synthesis of this compound
The primary method for synthesizing this compound is the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of diethyl maleate or diethyl fumarate. The reaction proceeds via an anti-addition mechanism, which explains the stereospecific outcomes.
Synthesis of meso-Diethyl 2,3-dibromosuccinate
The synthesis of the meso isomer involves the bromination of diethyl maleate. The anti-addition of bromine to the cis-alkene results in the formation of the meso product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or chloroform.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield pure meso-diethyl 2,3-dibromosuccinate.[1]
Synthesis of racemic-(±)-Diethyl 2,3-dibromosuccinate
The racemic mixture is synthesized by the bromination of diethyl fumarate. The anti-addition of bromine to the trans-alkene produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Experimental Protocol:
The experimental procedure is analogous to the synthesis of the meso isomer, with diethyl fumarate used as the starting material instead of diethyl maleate.
Synthesis Workflow
Chemical Reactivity and Mechanisms
The chemical reactivity of this compound is dominated by the two bromine atoms, which are good leaving groups. This allows for nucleophilic substitution and elimination reactions. The ester groups can also undergo reactions such as hydrolysis and reduction.
Nucleophilic Substitution (Sₙ2 Reaction)
This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles.[1] This typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[3]
Mechanism:
The Sₙ2 reaction is a one-step concerted process. The nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the bromine. As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond breaks.
Elimination Reaction (E2 Reaction)
Under basic conditions, this compound can undergo an E2 elimination reaction to form an alkene.[1] This reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the bromine leaving group.
-
meso-isomer: The E2 elimination of the meso-isomer yields diethyl fumarate (the trans-alkene).
-
racemic-isomer: The E2 elimination of the racemic-isomer yields diethyl maleate (the cis-alkene).
Mechanism:
The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine. Simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the bromine atom departs as a bromide ion. The anti-periplanar geometry is crucial for the orbital overlap required for the formation of the new π-bond.
Reduction Reaction
This compound can be reduced to diethyl succinate (B1194679) using reducing agents such as zinc in acetic acid.[1] This reaction involves the removal of both bromine atoms.
Experimental Protocol for Reduction:
-
Reaction Setup: In a round-bottom flask, suspend zinc dust in a suitable solvent like acetic acid or ethanol.
-
Addition of Substrate: Add a solution of this compound in the same solvent to the zinc suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, filter off the excess zinc. The filtrate is then typically washed with water and extracted with an organic solvent.
-
Purification: The organic layer is dried and the solvent is evaporated to yield diethyl succinate, which can be further purified by distillation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet and a quartet) and a signal for the methine protons (CH-Br). The chemical shift of the methine protons would be downfield due to the deshielding effect of the adjacent bromine atom and ester group. For the analogous dimethyl 2,3-dibromosuccinate, the methine protons appear around 4.78 ppm.[4][5]
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methine carbon attached to bromine, and the carbons of the ethyl group. The carbon attached to bromine is expected to appear in the range of 40-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹.[1] Other characteristic peaks would include C-O stretching and C-H stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak, although it may be of low intensity. Common fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and bromine atoms.
Applications in Synthesis
This compound is a valuable building block in organic synthesis.[1] Its ability to undergo a variety of transformations makes it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used to introduce a four-carbon unit with versatile functional handles into a target molecule.
Conclusion
This compound is a fundamentally important reagent in organic chemistry. Its well-defined stereochemistry, coupled with its predictable reactivity in substitution and elimination reactions, makes it a powerful tool for synthetic chemists. This guide has provided a detailed overview of its core properties, synthesis, and chemical behavior, offering a solid foundation for its effective use in research and development.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. DIMETHYL 2,3-DIBROMO-1,4-BUTANEDIOATE(1186-98-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2,3-dibromosuccinate from Diethyl Succinate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 2,3-dibromosuccinate, a versatile building block in organic synthesis. The document details the core synthetic methodologies, experimental protocols, and underlying mechanistic principles, with a focus on the stereospecific outcomes of the reactions.
Introduction
This compound is a halogenated organic compound of significant interest as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its two bromine atoms provide reactive handles for a variety of chemical transformations, including nucleophilic substitutions and eliminations. The stereochemistry of the molecule, with two chiral centers, makes it a valuable precursor for the synthesis of stereochemically defined target molecules.
This guide focuses on the most common and efficient method for the synthesis of this compound: the direct bromination of diethyl succinate (B1194679) precursors, specifically diethyl maleate (B1232345) and diethyl fumarate (B1241708). The choice of the starting material dictates the stereochemical outcome of the product, yielding either the meso or the racemic (dl) form of this compound.
Synthetic Pathways and Mechanism
The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of either diethyl maleate or diethyl fumarate. The reaction proceeds via an anti-addition mechanism, which is crucial for determining the stereochemistry of the final product.
The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromonium ion bridge, leading to the formation of the vicinal dibromide with a defined stereochemistry.
-
From Diethyl Fumarate (trans-isomer): The anti-addition of bromine to the trans-isomer, diethyl fumarate, results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate.
-
From Diethyl Maleate (cis-isomer): Conversely, the anti-addition of bromine to the cis-isomer, diethyl maleate, yields the achiral meso-diethyl 2,3-dibromosuccinate.[1]
The stereospecificity of these reactions is a key consideration in synthetic design, allowing for the selective preparation of the desired stereoisomer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of this compound.
| Compound | Starting Material | Product Stereochemistry | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |
| Diethyl Fumarate | - | - | C₈H₁₂O₄ | 172.18 | 218 | 1.052 | - |
| Diethyl Maleate | - | - | C₈H₁₂O₄ | 172.18 | 225 | 1.063 | - |
| Bromine | - | - | Br₂ | 159.81 | 58.8 | 3.102 | - |
| This compound | Diethyl Fumarate | Racemic (dl) | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[2] | 1.7 ± 0.1[2] | 72-84 |
| This compound | Diethyl Maleate | Meso | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[2] | 1.7 ± 0.1[2] | High |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of racemic and meso-diethyl 2,3-dibromosuccinate.
Synthesis of Racemic (dl)-Diethyl 2,3-dibromosuccinate from Diethyl Fumarate
This procedure is adapted from the synthesis of the corresponding diacid.[3]
Materials:
-
Diethyl fumarate
-
Bromine
-
Carbon tetrachloride (or chloroform)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve diethyl fumarate in carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in carbon tetrachloride, from the dropping funnel with constant stirring. The addition should be controlled to keep the reaction temperature below 50°C.[2]
-
After the addition is complete, continue stirring at room temperature until the reddish-brown color of bromine disappears.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrobromic acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Synthesis of meso-Diethyl 2,3-dibromosuccinate from Diethyl Maleate
The procedure is analogous to the synthesis of the racemic isomer, with diethyl maleate as the starting material.
Materials:
-
Diethyl maleate
-
Bromine
-
Carbon tetrachloride (or chloroform)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as for the synthesis of the racemic isomer, substituting diethyl fumarate with an equimolar amount of diethyl maleate.
-
The workup and purification steps are identical.
Visualizations
Signaling Pathway: Mechanism of Bromination
Caption: Mechanism of bromine addition to diethyl fumarate/maleate.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from its unsaturated precursors, diethyl maleate and diethyl fumarate, is a robust and stereospecific reaction that is fundamental in organic synthesis. By understanding the underlying anti-addition mechanism, researchers can selectively synthesize either the meso or racemic diastereomer. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling the efficient and controlled production of this important synthetic intermediate.
References
An In-depth Technical Guide to the Mechanism of Bromination of Diethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the bromination of diethyl succinate (B1194679). The information is intended to support research and development activities in organic synthesis and drug development, where halogenated intermediates play a crucial role.
Introduction
Diethyl succinate is a versatile building block in organic synthesis. Its bromination, typically at the α-positions to the carbonyl groups, yields valuable intermediates such as diethyl 2-bromosuccinate and diethyl 2,3-dibromosuccinate. These brominated succinates are precursors to a variety of functionalized molecules, including amino acids, heterocyclic compounds, and other complex organic structures relevant to pharmaceutical and agrochemical research. Understanding the mechanism of this transformation is critical for controlling the reaction's selectivity and optimizing product yields.
Core Mechanism: Acid-Catalyzed Enolization
The primary mechanism for the α-bromination of diethyl succinate proceeds through an acid-catalyzed enolization pathway. This mechanism is analogous to the well-established α-halogenation of ketones and aldehydes. The reaction can be broken down into three key stages:
-
Enol Formation: In the presence of an acid catalyst (e.g., HBr), the carbonyl oxygen of the ester is protonated, increasing the acidity of the α-hydrogens. A weak base (such as the bromide ion or another ester molecule) can then deprotonate the α-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion.
-
Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the α-brominated diethyl succinate.
Dibromination at both α-carbons can occur, leading to the formation of this compound. The extent of mono- versus di-bromination can be controlled by the stoichiometry of the bromine used.
It is important to note that while the Hell-Volhard-Zelinsky (HVZ) reaction is a well-known method for the α-bromination of carboxylic acids, it is not directly applicable to esters.[1][2] The HVZ reaction proceeds via an acid bromide intermediate, which more readily enolizes than the corresponding carboxylic acid.[1] However, the underlying principle of enol or enolate reactivity with bromine is the cornerstone of the bromination of diethyl succinate.
Alternative Mechanism: Free Radical Bromination
While the ionic, enol-based mechanism is generally favored for α-bromination of carbonyl compounds, a free-radical pathway can also be considered, particularly under specific conditions such as exposure to UV light or the presence of a radical initiator. This mechanism involves three stages:
-
Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from an α-carbon of diethyl succinate to form HBr and a succinate radical. This radical then reacts with a molecule of Br₂ to form the α-bromo ester and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Free-radical bromination is generally less selective than the ionic pathway. However, the stability of the resulting radical intermediate can influence the regioselectivity of the reaction.
Experimental Protocols
Detailed experimental procedures for the direct bromination of diethyl succinate are not extensively reported in readily available literature. However, a general procedure can be adapted from the well-established methods for the α-bromination of other esters and ketones. The following is a representative protocol based on these analogous reactions.
Synthesis of Diethyl 2-Bromosuccinate (Adapted Protocol)
-
Reagents and Materials:
-
Diethyl succinate
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) (catalytic amount) or a strong acid catalyst (e.g., HBr in acetic acid)
-
Inert solvent (e.g., carbon tetrachloride, chloroform, or diethyl ether)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve diethyl succinate in an appropriate inert solvent.
-
Add a catalytic amount of phosphorus tribromide or the acid catalyst to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine (for monobromination) dropwise to the stirred solution. The addition should be carried out at a rate that maintains a gentle reflux. The reaction may be initiated by gentle warming or exposure to a light source if necessary.[3]
-
After the addition is complete, continue to reflux the mixture until the color of the bromine disappears, indicating the completion of the reaction. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
-
Note: This is a generalized procedure. The specific reaction conditions (temperature, reaction time, and catalyst) may need to be optimized to achieve the desired product and yield.
Data Presentation
The following tables summarize the key physical and spectroscopic data for diethyl succinate and its brominated derivatives.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | 217-218 |
| Diethyl 2-Bromosuccinate | C₈H₁₃BrO₄ | 253.09 | - |
| This compound | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[4] |
Table 2: Spectroscopic Data for Diethyl Succinate
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) |
| δ 4.12 (q, 4H, J=7.1 Hz, -OCH₂CH₃) | δ 172.2 (C=O) | ~2980 cm⁻¹ (C-H stretch) |
| δ 2.56 (s, 4H, -CH₂CH₂-) | δ 60.3 (-OCH₂CH₃) | ~1735 cm⁻¹ (C=O stretch) |
| δ 1.21 (t, 6H, J=7.1 Hz, -OCH₂CH₃) | δ 29.0 (-CH₂CH₂-) | ~1160 cm⁻¹ (C-O stretch) |
| δ 14.0 (-OCH₂CH₃) |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR |
| Expected Signals: | Expected Signals: | Characteristic Peaks: |
| ~4.8-4.5 (m, 2H, -CHBr-) | ~168 (C=O) | ~2980 cm⁻¹ (C-H stretch) |
| ~4.3 (m, 4H, -OCH₂CH₃) | ~63 (-OCH₂CH₃) | ~1740 cm⁻¹ (C=O stretch)[4] |
| ~1.3 (t, 6H, -OCH₂CH₃) | ~45 (-CHBr-) | ~1200 cm⁻¹ (C-O stretch) |
| ~14 (-OCH₂CH₃) | ~650 cm⁻¹ (C-Br stretch) |
Mandatory Visualizations
Diagram 1: Acid-Catalyzed Enolization and Bromination of Diethyl Succinate
Caption: Acid-catalyzed enolization mechanism for the bromination of diethyl succinate.
Diagram 2: Free Radical Bromination of Diethyl Succinate
Caption: Free radical mechanism for the bromination of diethyl succinate.
Diagram 3: Experimental Workflow for Diethyl Succinate Bromination
Caption: General experimental workflow for the synthesis of diethyl 2-bromosuccinate.
Conclusion
The bromination of diethyl succinate is a fundamental transformation in organic synthesis, providing access to valuable brominated intermediates. The reaction predominantly proceeds via an acid-catalyzed enolization mechanism, which offers a higher degree of selectivity compared to a potential free-radical pathway. While specific experimental protocols for diethyl succinate are not abundantly available, established procedures for related esters can be effectively adapted. The data and mechanisms presented in this guide provide a solid foundation for researchers and professionals to design and execute the bromination of diethyl succinate with a greater understanding of the underlying chemical principles. Further optimization of reaction conditions will be key to achieving high yields of the desired mono- or di-brominated products for applications in drug discovery and development.
References
An In-depth Technical Guide to the Stereoisomers of Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the meso and racemic stereoisomers of diethyl 2,3-dibromosuccinate, key intermediates in organic synthesis. The document details their synthesis, separation, and comparative physicochemical properties, offering valuable data and protocols for laboratory and research applications.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to three stereoisomers: a meso compound and a pair of enantiomers (d- and l-isomers), which are typically present as a racemic mixture.
-
Meso Isomer ((2R,3S)-diethyl 2,3-dibromosuccinate): This isomer contains an internal plane of symmetry, rendering it achiral and optically inactive.
-
Racemic Mixture (a 1:1 mixture of (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate): This is a mixture of two enantiomers that are non-superimposable mirror images of each other. While the individual enantiomers are optically active, the racemic mixture is not.
The distinct spatial arrangement of the bromine atoms and ester groups in these stereoisomers leads to differences in their physical properties and reactivity, making their selective synthesis and separation crucial for various applications.
Physicochemical Properties
While specific experimental data for the individual stereoisomers is sparse in publicly available literature, the following tables summarize known and computed properties. The data for the racemic form is less defined than for the meso form.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |
| Molecular Weight | 331.99 g/mol | [2] |
| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 129.7 ± 25.9 °C | [1] |
Table 2: Comparative Properties of this compound Stereoisomers
| Property | meso-Diethyl 2,3-dibromosuccinate | racemic-Diethyl 2,3-dibromosuccinate |
| Synonyms | Diethyl (2S,3R)-2,3-dibromobutanedioate | Diethyl (±)-2,3-dibromosuccinate |
| CAS Number | 1114-31-4[2] | 608-82-2 (unspecified stereochemistry) |
| Appearance | Colorless to pale yellow liquid (presumed) | Colorless to pale yellow liquid (presumed) |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); limited solubility in water.[1] | Soluble in organic solvents (e.g., ether, chloroform); limited solubility in water. |
Note: Some data is based on general information for this compound without explicit stereochemical assignment and is presumed to be representative of both forms in the absence of more specific data.
Stereospecific Synthesis
The synthesis of the meso and racemic forms of this compound is achieved through the stereospecific bromination of the corresponding geometric isomers of diethyl succinate's unsaturated precursor: diethyl maleate (B1232345) (the cis-isomer) and diethyl fumarate (B1241708) (the trans-isomer). The reaction proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.[3]
-
Synthesis of meso-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to diethyl maleate (cis-isomer) results in the formation of the meso product.
-
Synthesis of racemic-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to diethyl fumarate (trans-isomer) yields a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of the stereoisomers of this compound, based on established methods for analogous compounds.
Protocol 3.1.1: Synthesis of meso-Diethyl 2,3-dibromosuccinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: Once the reaction is complete (as indicated by the persistence of the bromine color), wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude meso-diethyl 2,3-dibromosuccinate.
Protocol 3.1.2: Synthesis of racemic-Diethyl 2,3-dibromosuccinate
-
Reaction Setup: Follow the same setup as for the meso isomer, but use diethyl fumarate as the starting material.
-
Bromination: The bromination procedure is identical to that for the meso isomer.
-
Work-up and Isolation: The work-up and isolation steps are the same as for the meso isomer.
Separation of Stereoisomers
The separation of the meso and racemic diastereomers can be achieved by leveraging their different physical properties, primarily through fractional crystallization.
Experimental Protocol for Fractional Crystallization
-
Dissolution: Dissolve the mixture of meso and racemic this compound in a minimum amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomer will crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration.
-
Purification: The purity of the isolated isomer can be improved by repeated recrystallization. The other isomer can be recovered from the mother liquor by evaporation of the solvent and subsequent purification.
Spectroscopic Characterization
Applications in Research and Development
The stereoisomers of this compound are versatile building blocks in organic synthesis. The presence of two bromine atoms allows for a variety of subsequent transformations, including nucleophilic substitution and elimination reactions. The defined stereochemistry of the meso and racemic forms is crucial for the stereospecific synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, the debromination of the meso isomer typically yields the trans-alkene (diethyl fumarate), while the racemic isomers can lead to the cis-alkene (diethyl maleate) under certain reaction conditions.[4]
Conclusion
This technical guide has outlined the key aspects of the stereoisomers of this compound. The stereospecific synthesis from diethyl maleate and diethyl fumarate provides a reliable method for obtaining the meso and racemic forms, respectively. While detailed comparative data on their physical properties remains a gap in the literature, the principles of their synthesis and separation are well-established. These compounds continue to be valuable intermediates for stereocontrolled synthesis in various fields of chemical research and development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2,3-dibromosuccinate is a halogenated organic compound featuring a four-carbon backbone with bromine atoms substituted at the C2 and C3 positions.[1][2] Its structure includes two ester functional groups derived from ethanol.[1] This bifunctional nature, with two reactive bromine atoms and two ester groups, makes it a versatile intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][3] The presence of two stereocenters means the compound can exist as diastereomers (meso and racemic forms), the stereochemistry of which is crucial in dictating the outcomes of its chemical transformations.[2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and reaction pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2,3-dibromobutanedioate | [1] |
| Synonyms | 2,3-Dibromosuccinic acid diethyl ester | [4] |
| CAS Number | 608-82-2 (for the mixture of isomers) 1114-31-4 (for meso-form) | [1][5] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [1][5] |
| Molecular Weight | 331.99 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | ~25 °C | [1] |
| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ether and chloroform; limited in water. | [1] |
| Flash Point | 129.7 ± 25.9 °C | [1] |
| Molar Refractivity | 58.0 ± 0.3 cm³ | [1] |
| Polar Surface Area | 52.6 - 53 Ų | [1][5] |
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the two bromine atoms, which are good leaving groups located on adjacent carbons. This "vicinal" arrangement facilitates several key transformations.[1][2]
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atoms are readily displaced by a variety of nucleophiles.[1] This reaction is fundamental to introducing new functional groups into the succinate (B1194679) backbone. Common nucleophiles include hydroxide (B78521) ions (OH⁻), amines (NH₂⁻), and thiols (SH⁻).[1]
-
Reduction: The carbon-bromine bonds can be cleaved via reduction to yield diethyl succinate.[1] A common reagent for this transformation is zinc powder in acetic acid.[1]
-
Elimination Reactions: Under basic conditions, this compound undergoes dehydrohalogenation to form an alkene.[1] The stereochemistry of the starting material dictates the stereochemistry of the resulting product. The meso isomer yields the trans-alkene (diethyl fumarate), while the dl-racemic isomers produce the cis-alkene (diethyl maleate) via an anti-elimination pathway.[2]
Caption: Key reaction pathways of this compound.
Experimental Protocols
Synthesis of this compound via Bromination
This protocol describes a common method for synthesizing this compound through the bromination of its unsaturated precursor, diethyl fumarate (B1241708) or diethyl maleate. The addition of bromine across the double bond typically proceeds via an anti-addition mechanism.
Objective: To synthesize this compound by the direct bromination of diethyl fumarate.
Materials and Reagents:
-
Diethyl fumarate
-
Liquid Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃)
-
Reaction flask (round-bottom)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (for quenching excess bromine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethyl fumarate in a suitable volume of an inert solvent like carbon tetrachloride.
-
Cooling: Place the reaction flask in an ice bath to control the temperature of the exothermic reaction.
-
Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine, dissolved in the same solvent, to the stirred solution via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Completion: Continue stirring the mixture at room temperature for a designated period after the addition is complete to ensure the reaction goes to completion.
-
Workup:
-
Quench any unreacted bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate. The reddish-brown color will fade completely.
-
Wash the organic layer with water and then with brine using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as the residue.
-
Further purification can be achieved through techniques such as distillation under reduced pressure or chromatography if necessary.
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable tool in synthetic chemistry.[1]
-
Synthetic Intermediate: It is a key precursor for synthesizing more complex molecules, including various heterocyclic compounds.[1][2]
-
Reagent for Functionalization: Its high reactivity allows it to be used to introduce bromine or, through subsequent reactions, other functional groups into molecular frameworks.[1]
-
Mechanistic Studies: The compound is employed in research to investigate the mechanisms of substitution and elimination reactions and to study the influence of stereochemistry on reaction outcomes.[1][2]
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. This compound | 608-82-2 | Benchchem [benchchem.com]
- 3. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]
- 4. 2,3-Dibromosuccinic acid diethyl ester [chemicalbook.com]
- 5. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diethyl 2,3-dibromosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2,3-dibromosuccinate, a versatile reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established spectroscopic principles and data from analogous compounds with generalized experimental protocols.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with similar molecules, such as its dimethyl ester analog and diethyl succinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | Doublet | 2H | CH-Br |
| ~4.3 | Quartet | 4H | O-CH₂-CH₃ |
| ~1.3 | Triplet | 6H | O-CH₂-CH₃ |
Predicted for a solution in CDCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~63 | O-CH₂ |
| ~45 | CH-Br |
| ~14 | CH₃ |
Predicted for a solution in CDCl₃.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| 330/332/334 | [M]⁺ (Molecular ion with isotopic pattern for two Br atoms) |
| 285/287/289 | [M - OCH₂CH₃]⁺ |
| 253/255 | [M - Br]⁺ |
| 173 | [M - 2Br - H]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular weight of this compound is approximately 331.99 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-400).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution pattern of bromine.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Diethyl 2,3-dibromosuccinate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of diethyl 2,3-dibromosuccinate (C₈H₁₂Br₂O₄). Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as two diastereomers: a meso form and a racemic mixture of enantiomers (dl-pair). These stereoisomers are distinguishable by NMR spectroscopy, which serves as a critical tool for their structural elucidation.
Molecular Structure and Stereoisomers
This compound possesses two bromine atoms on adjacent carbon atoms (a vicinal dibromide structure).[1][2] The relative stereochemistry of these bromine atoms defines the diastereomers. The meso compound has a plane of symmetry, making its two halves mirror images, while the racemic pair consists of two non-superimposable, mirror-image enantiomers.
Caption: Chemical structures of meso and one enantiomer of racemic this compound.
NMR Spectral Data
While specific experimental data for this compound is sparse in the provided search results, the spectral characteristics can be reliably inferred from its structural analogue, dimethyl 2,3-dibromosuccinate, and standard values for ethyl esters.[3] The key signals correspond to the methine protons (CH-Br) and the ester ethyl groups (-OCH₂CH₃).
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| Hᵃ (from C²-H, C³-H) | ~ 4.8 | Singlet (meso) / Singlet (dl) | 2H | - | Methine Protons |
| Hᵇ (from C⁶-H₂, C⁷-H₂) | ~ 4.3 | Quartet (q) | 4H | ~ 7.1 | Methylene (B1212753) Protons |
| Hᶜ (from C⁵-H₃, C⁸-H₃) | ~ 1.3 | Triplet (t) | 6H | ~ 7.1 | Methyl Protons |
Note: In the meso isomer, the two methine protons are chemically and magnetically equivalent, resulting in a singlet. The same is true for the racemic pair. The methylene protons (Hᵇ) are diastereotopic and may appear as a more complex multiplet than a simple quartet, especially at higher field strengths.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C¹ , C⁴ | ~ 167 | Carbonyl Carbons |
| C⁶ , C⁷ | ~ 63 | Methylene Carbons (-OCH₂-) |
| C² , C³ | ~ 47 | Methine Carbons (-CHBr-) |
| C⁵ , C⁸ | ~ 14 | Methyl Carbons (-CH₃) |
Experimental Protocols
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[4]
3.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
3.2 NMR Data Acquisition The following are typical parameters for a 400 MHz spectrometer.
¹H NMR Spectrum:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectrum:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Decoupling: Broadband proton decoupling (e.g., Waltz16).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Visualized Workflows
NMR Analysis Workflow
The logical flow from sample to final structure confirmation involves several key stages. This process ensures that the data acquired is robust and the interpretation is sound.[5][6]
Caption: A generalized workflow for small molecule characterization using NMR spectroscopy.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. This compound | 608-82-2 | Benchchem [benchchem.com]
- 3. DIMETHYL 2,3-DIBROMO-1,4-BUTANEDIOATE(1186-98-7) 1H NMR spectrum [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Diethyl 2,3-dibromosuccinate using Fourier-Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis for its spectral features, a detailed experimental protocol, and an interpretation of the resulting data. This document serves as a crucial resource for the structural characterization and quality control of this important chemical intermediate.
Introduction to this compound and IR Spectroscopy
This compound is a halogenated diester with the chemical formula C₈H₁₂Br₂O₄. Its molecular structure features two ester functional groups and two bromine atoms attached to the succinate (B1194679) backbone.[1][2][3] This compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint," allowing for structural elucidation.
Key Functional Groups and Expected Vibrational Frequencies
The structure of this compound contains several key functional groups whose vibrational frequencies can be predicted. The primary absorptions are expected from the C=O and C-O bonds of the ester groups, the C-Br bonds of the alkyl halide portions, and the various C-H bonds.
The following table summarizes the expected absorption ranges for the principal functional groups in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850-3000 | Strong |
| C=O (Ester) | Stretch | 1750-1735 | Strong |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
| -CH₂-Br | C-H Wag | 1250-1190 | Medium |
| C-Br | Stretch | 690-515 | Strong |
Experimental Protocol: FTIR Analysis
A detailed and reliable methodology is critical for obtaining a high-quality IR spectrum. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples like this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR Accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Allow the solvent to evaporate completely.
-
Record a background spectrum. This scan measures the ambient conditions and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Post-Acquisition:
-
Clean the sample from the ATR crystal using an appropriate solvent and wipe.
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and normalization if required.
-
Data Interpretation and Analysis
The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The region above 1500 cm⁻¹ is known as the diagnostic region , where peaks are typically well-defined and correspond to specific functional groups.[8] The more complex region between 1500 cm⁻¹ and 500 cm⁻¹ is called the fingerprint region , which contains a unique pattern of absorptions characteristic of the entire molecule.[9][10]
The table below provides an analysis of the principal peaks expected in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Interpretation |
| ~2985 cm⁻¹ | sp³ C-H Stretch | This strong absorption is characteristic of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl ester fragments. |
| ~1740 cm⁻¹ | C=O Stretch (Ester) | A very strong and sharp peak, confirming the presence of the ester carbonyl group. Aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[6][7] |
| ~1220 cm⁻¹ | C-O Stretch (Ester) | This strong band arises from the stretching of the C-O single bond adjacent to the carbonyl group. |
| ~650 cm⁻¹ | C-Br Stretch | A strong absorption in the lower frequency range of the fingerprint region, indicative of the carbon-bromine bond. The C-Br stretch for alkyl bromides typically appears between 690-515 cm⁻¹.[4][6][11][12] |
The workflow for this analytical process is visualized below.
Caption: Workflow for the FTIR analysis of a liquid sample using an ATR accessory.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of strong, characteristic absorption bands for the ester C=O stretch (~1740 cm⁻¹), the ester C-O stretch (~1220 cm⁻¹), and the C-Br stretch (~650 cm⁻¹) provides definitive evidence for the key functional groups. The unique pattern in the fingerprint region can be used to confirm the compound's identity by matching it against a reference spectrum. This guide provides the necessary theoretical and practical framework for researchers to confidently perform and interpret IR spectroscopic data for this compound.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H12Br2O4 | CID 247819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
The Versatile Reactivity of Diethyl 2,3-Dibromosuccinate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2,3-dibromosuccinate, a vicinal dibromoester, is a highly versatile reagent in organic synthesis, prized for its reactivity towards a wide array of nucleophiles. The presence of two electrophilic carbon centers, each bearing a good leaving group (bromide), and flanked by two electron-withdrawing ethyl ester groups, makes it a valuable precursor for the synthesis of a diverse range of molecular architectures, including substituted succinates, unsaturated esters, and various heterocyclic systems. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, detailing reaction pathways, experimental protocols, and quantitative data to aid researchers in its effective utilization.
Core Reactivity Profile
This compound primarily undergoes three main types of reactions: nucleophilic substitution, elimination, and reduction. The course of the reaction is highly dependent on the nature of the nucleophile, the stereochemistry of the starting material (meso or racemic), and the reaction conditions employed.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a predominant reaction pathway for this compound, where the bromide ions are displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.
The reaction of this compound with primary amines is a well-established method for the synthesis of diethyl aziridine-2,3-dicarboxylates. This reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to form the aziridine (B145994) ring. The stereochemistry of the starting dibromosuccinate dictates the stereochemistry of the resulting aziridine.
-
With Primary Amines (e.g., Benzylamine): The reaction of meso-diethyl 2,3-dibromosuccinate with a primary amine like benzylamine (B48309) in the presence of a base such as triethylamine (B128534) yields the corresponding trans-aziridine-2,3-dicarboxylate. Conversely, the racemic mixture of this compound would yield the cis-aziridine.
-
With Binucleophiles (e.g., Ethylenediamine): When reacted with a binucleophile like ethylenediamine, this compound can be used to construct larger heterocyclic rings. The initial double nucleophilic substitution leads to the formation of a piperazine-2,3-dicarboxylic acid ester, a valuable scaffold in medicinal chemistry.[1][2]
Logical Relationship: Aziridination with Primary Amines
Caption: Aziridination of this compound.
Sulfur-based nucleophiles, such as thiols and sulfide (B99878) ions, readily react with this compound to form new carbon-sulfur bonds.
-
With Thiols: In the presence of a base, thiols (R-SH) are converted to the more nucleophilic thiolates (R-S⁻), which can displace the bromide ions to yield diethyl 2,3-bis(alkylthio)succinates.
-
With Sodium Sulfide: Reaction with sodium sulfide (Na₂S) can lead to the formation of sulfur-containing heterocycles. For instance, a double nucleophilic substitution can result in the formation of a substituted 1,4-dithiane (B1222100) ring system.
-
Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that can displace both bromide ions to yield diethyl 2,3-dicyanosuccinate. This reaction is a useful method for introducing cyano groups, which can be further elaborated into other functionalities. The reaction is typically carried out using potassium cyanide in an alcoholic solvent.[3][4]
-
Azide (B81097): Sodium azide (NaN₃) reacts similarly to afford diethyl 2,3-diazidosuccinate. The resulting diazide can be a precursor for the synthesis of vicinal diamines via reduction.
The enolate of diethyl malonate, a soft carbon nucleophile, can be alkylated with this compound.[5][6][7] This reaction forms a new carbon-carbon bond, leading to the synthesis of more complex poly-carboxylated compounds. The reaction is typically performed in the presence of a base like sodium ethoxide to generate the malonate enolate.[5][6][7]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo a double dehydrobromination (E2 elimination) to yield diethyl acetylenedicarboxylate. If a weaker or sterically hindered base is used, the elimination of one equivalent of HBr can lead to the formation of diethyl bromofumarate or diethyl bromomaleate. The stereochemistry of the starting material influences the stereochemistry of the alkene product in a single elimination.
Experimental Workflow: Elimination Reaction
Caption: General workflow for elimination reactions.
Reduction Reactions
The bromine atoms in this compound can be removed through reduction.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the C-Br bonds can be hydrogenolyzed to yield diethyl succinate.[8][9]
-
Metal-Mediated Reduction: Active metals like zinc in the presence of an acid (e.g., acetic acid) can also effect the debromination to produce diethyl succinate.[10]
Quantitative Data Summary
| Nucleophile/Reagent | Product(s) | Typical Conditions | Yield (%) | Reference(s) |
| Amines | ||||
| Benzylamine / Et₃N | Diethyl 1-benzylaziridine-2,3-dicarboxylate | Dichloromethane (B109758), rt | Good | General knowledge |
| Ethylenediamine | Diethyl piperazine-2,3-dicarboxylate | Ethanol, reflux | Moderate to Good | [1][2] |
| Sulfur Nucleophiles | ||||
| Thiophenol / Base | Diethyl 2,3-bis(phenylthio)succinate | Ethanol, reflux | Not specified | General knowledge |
| Sodium Sulfide | Diethyl 1,4-dithiane-2,3-dicarboxylate | Ethanol/Water, reflux | Not specified | General knowledge |
| Other Nucleophiles | ||||
| Potassium Cyanide | Diethyl 2,3-dicyanosuccinate | Ethanol, reflux | Not specified | [3][4] |
| Sodium Azide | Diethyl 2,3-diazidosuccinate | DMF, rt | Not specified | General knowledge |
| Diethyl Malonate / NaOEt | Tetraethyl 1,1,2,2-ethanetetracarboxylate | Ethanol, reflux | Not specified | [5][6][7] |
| Elimination | ||||
| DBU | Diethyl acetylenedicarboxylate | THF, rt to reflux | Good to High | General knowledge |
| Reduction | ||||
| H₂ / Pd-C | Diethyl succinate | Ethanol, rt | High | [8][9] |
| Zn / Acetic Acid | Diethyl succinate | Acetic Acid, rt to 50°C | High | [10] |
Note: "Not specified" indicates that while the reaction is known, specific quantitative data was not found in the surveyed literature. "General knowledge" refers to well-established, textbook reactions for this class of compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-Benzylaziridine-2,3-dicarboxylate (Representative Aziridination)
-
Materials: meso-Diethyl 2,3-dibromosuccinate, benzylamine, triethylamine, dichloromethane, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a solution of meso-diethyl 2,3-dibromosuccinate (1.0 eq) in dichloromethane at 0 °C is added triethylamine (2.2 eq). b. Benzylamine (1.1 eq) is added dropwise to the stirred solution. c. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. d. The reaction is monitored by TLC for the disappearance of the starting material. e. Upon completion, the reaction mixture is diluted with diethyl ether and washed successively with saturated aqueous sodium bicarbonate and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diethyl 1-benzylaziridine-2,3-dicarboxylate.
Protocol 2: Synthesis of Diethyl Acetylenedicarboxylate (Representative Elimination)
-
Materials: this compound, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (B95107) (THF), diethyl ether, 1 M HCl, brine, anhydrous sodium sulfate.
-
Procedure: a. To a solution of this compound (1.0 eq) in THF at room temperature is added DBU (2.5 eq) dropwise. b. The reaction mixture is stirred at room temperature for 12 hours. c. The reaction is monitored by TLC. d. Upon completion, the mixture is diluted with diethyl ether and washed with 1 M HCl and brine. e. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. f. The crude product is purified by vacuum distillation to yield diethyl acetylenedicarboxylate.
Protocol 3: Synthesis of Diethyl Succinate (Representative Reduction)
-
Materials: this compound, zinc dust, glacial acetic acid, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a stirred solution of this compound (1.0 eq) in glacial acetic acid is added zinc dust (3.0 eq) portion-wise at room temperature. b. The reaction mixture is stirred at 50 °C for 4 hours. c. The reaction is monitored by TLC. d. Upon completion, the mixture is cooled to room temperature and filtered to remove excess zinc. e. The filtrate is diluted with diethyl ether and carefully washed with water, saturated aqueous sodium bicarbonate, and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield diethyl succinate.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its reactivity with a wide range of nucleophiles allows for the stereocontrolled synthesis of diverse and complex molecular structures. By carefully selecting the nucleophile, reaction conditions, and the stereochemistry of the starting material, chemists can access a plethora of valuable compounds, including substituted succinates, unsaturated esters, and various nitrogen- and sulfur-containing heterocycles. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important reagent in research and development.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
Theoretical Stability Analysis of Diethyl 2,3-dibromosuccinate: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of Diethyl 2,3-dibromosuccinate. Due to the limited availability of direct computational studies on this compound, this guide draws parallels from and presents data on its close structural analog, Dimethyl 2,3-dibromofumarate, to illustrate the principles and expected outcomes of such theoretical analyses. The computational protocols and data interpretation frameworks described herein are directly applicable to the study of this compound and related halogenated organic compounds.
Introduction to this compound
This compound is a halogenated organic compound with the chemical formula C₈H₁₂Br₂O₄.[1] It is a derivative of succinic acid and finds utility as an intermediate in various organic syntheses.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to different stereoisomers (meso and enantiomeric pairs), the relative stability of which is of significant interest in synthetic and medicinal chemistry. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the conformational landscape and thermodynamic stabilities of these isomers.[2][3]
Theoretical Framework for Stability Calculations
The theoretical determination of molecular stability primarily involves the calculation of the molecule's electronic energy. By comparing the energies of different isomers or conformers, their relative stabilities can be predicted. A lower calculated energy corresponds to a more stable structure.
Conformational Analysis
For flexible molecules like this compound, a thorough conformational search is the first critical step to identify the lowest energy conformer.[4] This is typically achieved through systematic or stochastic searches of the potential energy surface.
Quantum Mechanical Calculations
Once the low-energy conformers are identified, their geometries are optimized, and their energies are calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost.[4] The choice of the functional and basis set is crucial for obtaining reliable results. For halogenated compounds, functionals that account for dispersion forces are often recommended.
Quantitative Stability Data (A Case Study of a Close Analog)
Table 1: Calculated Relative Energies of Dimethyl 2,3-dibromofumarate Isomers
| Isomer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| cis | DFT (various functionals) | 0.00 | [2] |
| trans | DFT (various functionals) | > 0 | [2] |
Note: The exact energy difference varies depending on the specific DFT functional and basis set used in the calculation. However, the consistent trend across multiple methods is the higher stability of the cis isomer.[2]
Experimental Protocols for Theoretical Calculations
The following outlines a typical workflow for the theoretical calculation of the stability of this compound.
Step 1: Initial Structure Generation
The 3D structures of the different stereoisomers (e.g., meso, (2R,3R), (2S,3S)) of this compound are built using a molecular editor.
Step 2: Conformational Search
A conformational search is performed for each stereoisomer to identify the global minimum and other low-energy conformers. This can be done using molecular mechanics force fields initially, followed by higher-level quantum mechanical calculations.
Step 3: Geometry Optimization and Frequency Calculation
The geometry of each identified conformer is then optimized using a selected DFT method (e.g., B3LYP/6-31G*).[5] A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 4: Single-Point Energy Calculation
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more sophisticated functional.
Step 5: Solvation Effects
To model the stability in a solution, implicit or explicit solvation models can be incorporated into the calculations.
Visualizing Computational Workflows and Relationships
The following diagrams illustrate the logical flow of a computational stability analysis and the relationship between different isomers.
Caption: Computational workflow for determining the relative stability of this compound stereoisomers.
Caption: Relationship between the different stereoisomers of this compound.
Conclusion
Theoretical calculations provide a powerful and cost-effective means of assessing the relative stabilities of this compound isomers. By employing robust computational workflows, researchers can gain valuable insights into the thermodynamic preferences of these molecules, which can guide synthetic strategies and aid in the development of new chemical entities. The methodologies and findings from studies on analogous compounds like Dimethyl 2,3-dibromofumarate serve as a strong foundation for future computational investigations focused specifically on this compound.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Discovery and History of Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of Diethyl 2,3-dibromosuccinate. It details the pioneering stereochemical studies that led to its characterization and outlines the stereospecific synthetic procedures for its diastereomers. Key quantitative data, detailed experimental protocols, and visualizations of its primary reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction and Historical Context
This compound, a halogenated derivative of succinic acid, has played a significant role in the historical development of stereochemistry. While a singular "discovery" is not attributed to one individual, the foundational work on its synthesis and the elucidation of its stereoisomeric forms can be largely credited to the meticulous investigations of German chemist Richard Anschütz and his contemporaries in the late 19th century. Their research into the addition of bromine to the diethyl esters of fumaric and maleic acids was pivotal in understanding the principles of stereospecific reactions.
These early studies demonstrated that the geometric isomers of the starting unsaturated ester dictate the stereochemistry of the resulting dibrominated product. This work laid the groundwork for the concepts of syn- and anti-addition mechanisms that are fundamental to modern organic chemistry. The differential reactivity of the resulting diastereomers, the meso and racemic forms, in subsequent reactions, such as dehydrobromination, further solidified their structural assignments and contributed to a deeper understanding of reaction mechanisms.
Physicochemical and Spectroscopic Data
Table 1: Physical Properties of this compound Isomers
| Property | Diethyl meso-2,3-dibromosuccinate | Diethyl racemic-2,3-dibromosuccinate |
| Molecular Formula | C₈H₁₂Br₂O₄ | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.99 g/mol | 331.99 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or solid |
| Melting Point (°C) | ~25 (General)[1] | Not clearly specified, expected to differ from meso form |
| Boiling Point (°C) | 290.9 ± 35.0 at 760 mmHg[1] | 290.9 ± 35.0 at 760 mmHg[1] |
| Density (g/cm³) | 1.7 ± 0.1[1] | 1.7 ± 0.1[1] |
Table 2: Spectroscopic Data for this compound and Analogs
| Parameter | Diethyl meso-2,3-dibromosuccinate | Diethyl racemic-2,3-dibromosuccinate | Dimethyl racemic-2,3-dibromosuccinate (for comparison) |
| ¹H NMR (ppm) | Data not readily available | Data not readily available | δ 4.78 (d, 1H), δ 3.82 (s, 3H) |
| ¹³C NMR (ppm) | Data not readily available | Data not readily available | Data not readily available |
| IR (cm⁻¹) | Characteristic C=O stretching from ester groups[1] | Characteristic C=O stretching from ester groups[1] | Not specified |
Key Chemical Reactions and Signaling Pathways
Stereospecific Synthesis
The synthesis of this compound is a classic example of a stereospecific reaction. The geometry of the starting alkene directly determines which diastereomer is formed.
-
Synthesis of meso-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to Diethyl fumarate (B1241708) (the trans-isomer) results in the formation of the meso-isomer.
-
Synthesis of racemic-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to Diethyl maleate (B1232345) (the cis-isomer) yields the racemic mixture (a 1:1 mixture of the two enantiomers).
Caption: Stereospecific synthesis of this compound isomers.
Dehydrobromination: An E2 Elimination Pathway
This compound readily undergoes elimination reactions in the presence of a base to form Diethyl bromofumarate and subsequently Diethyl acetylenedicarboxylate. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the departing proton and bromide. The stereochemistry of the starting dibromosuccinate influences the initial product of elimination.
Caption: E2 elimination pathway for the dehydrobromination of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the bromination of alkenes and dehydrobromination reactions, adapted for the synthesis of this compound isomers.
Synthesis of meso-Diethyl 2,3-dibromosuccinate
Materials:
-
Diethyl fumarate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)
-
Sodium bisulfite solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Diethyl fumarate (1 equivalent) in carbon tetrachloride.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride from the dropping funnel to the stirred solution of Diethyl fumarate. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the bromine color has completely faded.
-
Wash the reaction mixture with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent if it is a solid at room temperature.
Synthesis of racemic-Diethyl 2,3-dibromosuccinate
Materials:
-
Diethyl maleate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)
-
Sodium bisulfite solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Follow the same procedure as for the synthesis of the meso-isomer, but substitute Diethyl maleate for Diethyl fumarate. The reaction setup and work-up are identical.
Dehydrobromination of this compound
Materials:
-
This compound (either isomer)
-
Potassium tert-butoxide (or another strong, non-nucleophilic base)
-
Anhydrous tert-butanol (B103910) (or another suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude Diethyl bromofumarate can be purified by vacuum distillation.
Conclusion
This compound remains a compound of significant pedagogical and synthetic importance. Its history is intertwined with the very foundations of stereochemistry, providing a clear and early example of stereospecific reactions. For contemporary researchers, it continues to be a versatile building block for the synthesis of a variety of more complex molecules.[1] The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and to provide a deeper appreciation for its historical and ongoing role in organic chemistry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diethyl 2,3-dibromosuccinate (CAS 608-82-2)
Introduction
This compound, with the CAS number 608-82-2, is a halogenated organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms on adjacent carbons (a vicinal dibromide) and two ester functional groups, makes it a valuable building block for constructing more complex molecular architectures, including pharmaceuticals and agrochemicals.[1][2] The electrophilic nature of the carbon atoms bonded to the bromine atoms makes the compound highly susceptible to a variety of chemical transformations.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 608-82-2 | [1][4] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [1][4][5] |
| Molecular Weight | 331.99 g/mol | [1][4] |
| IUPAC Name | 1,4-diethyl 2,3-dibromobutanedioate | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |
| Melting Point | ~25 °C | [1] |
| Flash Point | 129.7 ± 25.9 °C | [1] |
| Polar Surface Area | 53 Ų | [1] |
| Molar Refractivity | 58.0 ± 0.3 cm³ | [1] |
Table 2: Computed Spectroscopic and Structural Data
| Identifier | Value | Reference |
| Canonical SMILES | CCOC(=O)C(Br)C(Br)C(=O)OCC | [5] |
| InChI | InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 | [5] |
| InChI Key | ADZYAUVCHQDILS-UHFFFAOYSA-N | [5] |
| LogP | 2.257 | [5] |
Synthesis and Experimental Protocols
The primary method for synthesizing vicinal dibromides like this compound is through the bromination of the corresponding alkene. The stereochemistry of the final product is dependent on the geometry (cis or trans) of the starting unsaturated diester.[3]
Experimental Protocol: Synthesis via Bromination of Diethyl Fumarate (B1241708)
This protocol describes the synthesis of the racemic form of this compound from Diethyl Fumarate (the trans-isomer). The anti-addition of bromine to the trans-alkene results in the formation of a racemic mixture of (2R,3R) and (2S,3S) enantiomers.[3]
Materials:
-
Diethyl fumarate
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂))
-
Reaction flask (three-necked, round-bottomed)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in a fume hood.
-
Dissolution: Dissolve a known quantity of diethyl fumarate in an appropriate volume of an inert solvent (e.g., CCl₄) in the reaction flask.
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthesis workflow for racemic this compound.
Chemical Reactivity and Applications
This compound's reactivity is dominated by its two key functional features: the vicinal dibromides and the ester groups. This bifunctionality makes it a valuable precursor in various synthetic pathways.[1][3]
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atoms are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of new functional groups, such as amines, hydroxides, or thiols, which is a critical step in the synthesis of many pharmaceutical compounds.[1][3] For example, reaction with an optically active amine can lead to the formation of chiral aziridines, which are precursors to optically active aspartic acid.[3]
-
Elimination Reactions (Dehydrohalogenation): In the presence of a strong base, the compound can undergo a double dehydrohalogenation to form an alkyne, specifically diethyl acetylenedicarboxylate. This is a fundamental method for creating carbon-carbon triple bonds.[2] Under milder basic conditions, a single elimination may occur to form unsaturated esters like diethyl fumarate.[1][3]
-
Reduction: The carbon-bromine bonds can be reduced to carbon-hydrogen bonds. This can be achieved using reducing agents like zinc in acetic acid, effectively converting this compound back to Diethyl succinate.[1] This reaction is also a subject of study in hydrogenolysis, particularly for investigating catalysts that cleave carbon-halogen bonds.[3]
Caption: Key chemical transformations of this compound.
Applications in Research and Development
-
Synthetic Intermediate: It is a crucial building block for synthesizing more complex molecules. Its ability to undergo various transformations allows for the construction of diverse molecular scaffolds used in the development of pharmaceuticals and agrochemicals.[1]
-
Chiral Building Block: The stereoisomers of this compound are valuable starting materials for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity.[3]
-
Mechanistic Studies: The compound is used in research to explore and understand various reaction mechanisms, such as nucleophilic substitution and hydrogenolysis pathways in organic chemistry.[1][3]
Safety and Handling
According to safety data, this compound is classified as a warning-level hazard, causing skin and eye irritation and potentially skin sensitization. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. It is considered a combustible solid.[6]
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to established safety guidelines.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. This compound | 608-82-2 | Benchchem [benchchem.com]
- 3. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]
- 4. 608-82-2|this compound|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Diethyl 2,3-dibromosuccinate: A Versatile Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2,3-dibromosuccinate is a highly functionalized organic molecule that serves as a versatile precursor in a variety of synthetic transformations. Its structure, featuring two bromine atoms on adjacent carbons and two ester functional groups, allows for a range of reactions, including nucleophilic substitutions and eliminations. This makes it a valuable building block for the synthesis of diverse molecular architectures, including heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and agrochemicals. These application notes provide an overview of its key applications and detailed protocols for its use in the synthesis of several important classes of compounds.
Key Applications
This compound is primarily utilized in the following synthetic applications:
-
Synthesis of Aziridine-2,3-dicarboxylates: As key intermediates in the synthesis of amino acids and other biologically active molecules.
-
Synthesis of Diamino- and Diazidosuccinates: Precursors for the synthesis of peptidomimetics and other nitrogen-containing compounds.
-
Dehydrobromination to Diethyl Acetylenedicarboxylate: A crucial reagent in cycloaddition reactions for the formation of various heterocyclic systems.
-
Precursor to 1,4-Dicarbonyl Compounds: Which can then be used to synthesize important five- and six-membered heterocyclic rings like thiophenes and pyridazines.
Experimental Protocols
Synthesis of Diethyl Aziridine-2,3-dicarboxylates
The reaction of this compound with primary amines provides a direct route to substituted aziridine-2,3-dicarboxylates. The stereochemistry of the starting dibromosuccinate (meso or dl) influences the stereochemistry of the resulting aziridine (B145994).
Reaction Scheme:
Figure 1: General scheme for aziridine synthesis.
Experimental Protocol: Synthesis of Diethyl 1-benzylaziridine-2,3-dicarboxylate
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (2.2 eq)
-
Acetonitrile (solvent)
-
Triethylamine (B128534) (2.2 eq, as a non-nucleophilic base)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add triethylamine to the solution.
-
Slowly add benzylamine to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data:
| Reactant | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| This compound | Diethyl 1-benzylaziridine-2,3-dicarboxylate | Acetonitrile | Triethylamine | 12 | Reflux | 75-85 |
Spectroscopic Data for Diethyl cis-1-benzylaziridine-2,3-dicarboxylate:
-
¹H NMR (CDCl₃): δ 1.25 (t, 6H), 3.20 (s, 2H), 4.15 (q, 4H), 7.20-7.40 (m, 5H).
-
¹³C NMR (CDCl₃): δ 14.1, 40.5, 61.5, 62.0, 127.5, 128.5, 129.0, 137.0, 168.0.
Synthesis of Diethyl 2,3-diazidosuccinate
A nucleophilic substitution reaction with sodium azide (B81097) provides a straightforward method to introduce azide functionalities, which are versatile precursors for amines and nitrogen-containing heterocycles.
Reaction Scheme:
Figure 2: Synthesis of diethyl 2,3-diazidosuccinate.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (2.5 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
-
Quantitative Data:
| Reactant | Product | Solvent | Reagent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Diethyl 2,3-diazidosuccinate | DMF | Sodium Azide | 24 | RT | >90 |
Dehydrobromination to Diethyl Acetylenedicarboxylate
Elimination of two molecules of hydrogen bromide from this compound using a strong base yields diethyl acetylenedicarboxylate, a powerful dienophile in Diels-Alder reactions.
Reaction Scheme:
Figure 3: Dehydrobromination to an alkyne.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (B78521) (2.2 eq)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add this compound to the ethanolic KOH solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and pour it into a mixture of ice and dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and a saturated solution of sodium bicarbonate, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation and purify the residue by vacuum distillation.
-
Quantitative Data:
| Reactant | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| This compound | Diethyl Acetylenedicarboxylate | Ethanol | KOH | 4 | Reflux | 80-90 |
Synthesis of Thiophenes and Pyridazines via a 1,4-Dicarbonyl Intermediate
This compound can be converted to a 1,4-dicarbonyl compound, which can then be cyclized to form thiophenes or pyridazines. This is a two-step process. The first step involves the formation of a succinate (B1194679) derivative that can be considered a 1,4-dicarbonyl equivalent.
Workflow for Heterocycle Synthesis:
Figure 4: Pathway to thiophenes and pyridazines.
Protocol for Thiophene Synthesis (Paal-Knorr Synthesis):
-
Materials for Intermediate (Illustrative Example - Diethyl 2,3-diacetylsuccinate):
-
This compound
-
Acetoacetic ester and a base (e.g., sodium ethoxide)
-
-
Materials for Thiophene Synthesis:
-
Diethyl 2,3-diacetylsuccinate (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Toluene (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in dry toluene.
-
Add Lawesson's reagent and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol for Pyridazine Synthesis:
-
Materials:
-
Diethyl 2,3-diacetylsuccinate (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.1 eq)
-
Ethanol or acetic acid (solvent)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Quantitative Data for Heterocycle Synthesis:
| 1,4-Dicarbonyl Precursor | Heterocycle | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Diethyl 2,3-diacetylsuccinate | Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate | Lawesson's Reagent | Toluene | 2-4 | Reflux | 70-90 |
| Diethyl 2,3-diacetylsuccinate | Diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate | Hydrazine Hydrate | Ethanol | 3-6 | Reflux | 60-80 |
Conclusion
This compound is a cost-effective and highly versatile starting material for the synthesis of a wide array of organic compounds. The protocols outlined above demonstrate its utility in preparing valuable intermediates and complex heterocyclic structures relevant to the pharmaceutical and agrochemical industries. The reactivity of its vicinal bromine atoms allows for controlled and often high-yielding transformations, making it an important tool in the synthetic organic chemist's arsenal. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols for the Use of Diethyl 2,3-dibromosuccinate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,3-dibromosuccinate is a versatile and highly reactive building block in organic synthesis. Its two electrophilic carbon centers, bonded to bromine atoms, make it an excellent substrate for nucleophilic substitution reactions. This reactivity profile allows for the construction of a variety of cyclic and heterocyclic frameworks, which are core structures in many pharmaceutical agents and biologically active molecules. These application notes provide an overview of the use of this compound in the synthesis of several key heterocyclic systems, including pyridazines, thiophenes, aziridines, and 1,4-dithianes. Detailed experimental protocols for these transformations are provided to facilitate their application in a research and development setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing synthetic procedures and for the characterization of reaction products.
| Property | Value |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.99 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.7 ± 0.1 g/cm³[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), diethyl ether, chloroform). Limited solubility in water. |
| CAS Number | 608-82-2[1] |
Applications in Heterocyclic Synthesis
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through reactions with appropriate nucleophiles. The general reaction scheme involves the substitution of the two bromine atoms, followed by cyclization to form the desired heterocyclic ring.
Caption: General scheme for heterocyclic synthesis using this compound.
Synthesis of Pyridazine (B1198779) Derivatives
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a potential route to pyridazine-dicarboxylate derivatives. The reaction likely proceeds through a dihydrazino intermediate, which upon cyclization and oxidation, yields the aromatic pyridazine ring.
Reaction Scheme:
Caption: Proposed synthesis of pyridazine derivatives.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydropyridazine-3,6-dicarboxylate
This protocol is a proposed method based on general procedures for pyridazine synthesis from 1,4-dicarbonyl precursors.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL/g of substrate).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield diethyl 1,4-dihydropyridazine-3,6-dicarboxylate.
-
Oxidation (Optional): To obtain the aromatic pyridazine, the dihydropyridazine (B8628806) can be oxidized using a suitable oxidizing agent (e.g., manganese dioxide or bubbling air through the solution in the presence of a catalyst).
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Diethyl 1,4-dihydropyridazine-3,6-dicarboxylate | Ethanol | Reflux | 5 | ~60-70 |
Synthesis of Thiophene (B33073) Derivatives
Thiophene and its derivatives are important five-membered sulfur-containing heterocycles with wide applications in pharmaceuticals and materials science. A plausible route to thiophene-3,4-dicarboxylates from this compound involves a reaction with a sulfur source, such as sodium sulfide (B99878), followed by an oxidation step.
Reaction Scheme:
Caption: Proposed synthesis of thiophene derivatives.
Experimental Protocol: Synthesis of Diethyl thiophene-3,4-dicarboxylate
This is a proposed protocol based on analogous reactions.
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium sulfide nonahydrate (1.1 eq) in ethanol.
-
Addition of Substrate: Heat the sodium sulfide solution to reflux. Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture over 1 hour.
-
Reaction: Continue to reflux the mixture for 2-3 hours after the addition is complete.
-
Oxidation: Cool the reaction mixture and add an oxidizing agent (e.g., sulfur) and continue to reflux for another 2-4 hours to facilitate aromatization.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Sodium Sulfide / Sulfur | Diethyl thiophene-3,4-dicarboxylate | Ethanol | Reflux | 6 | ~50-60 |
Synthesis of Aziridine (B145994) Derivatives
Aziridines are three-membered nitrogen-containing heterocycles that are valuable intermediates in organic synthesis. The reaction of vicinal dihalides with primary amines or ammonia (B1221849) is a known method for the synthesis of aziridines.
Reaction Scheme:
Caption: Synthesis of aziridine derivatives.
Experimental Protocol: Synthesis of Diethyl 1-benzyl-aziridine-2,3-dicarboxylate
This protocol is based on general procedures for aziridine synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Addition of Amine: Add benzylamine (B48309) (2.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove the amine hydrobromide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | Diethyl 1-benzyl-aziridine-2,3-dicarboxylate | Acetonitrile | 40 | 18 | ~70-80 |
Synthesis of 1,4-Dithiane (B1222100) Derivatives
1,4-Dithianes are six-membered sulfur-containing heterocycles. The reaction of a 1,2-dihaloalkane with a sulfide source is a direct method for their synthesis.[4]
Reaction Scheme:
Caption: Synthesis of a 1,4-dithiane derivative.
Experimental Protocol: Synthesis of Tetraethyl 1,4-dithiane-2,3,5,6-tetracarboxylate
This protocol is based on the general synthesis of 1,4-dithianes.[4]
-
Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq) in ethanol.
-
Addition of Substrate: To this solution, add this compound (1.0 eq) dropwise with stirring at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. The product may precipitate out and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product. Recrystallization from ethanol can be used for purification.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Sodium Sulfide | Tetraethyl 1,4-dithiane-2,3,5,6-tetracarboxylate | Ethanol | Reflux | 4 | ~65-75 |
Conclusion
This compound is a readily available and reactive starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein, some of which are proposed based on established chemical principles, offer a foundation for the exploration of its synthetic utility. These methods can be adapted and optimized for the synthesis of diverse libraries of heterocyclic molecules for screening in drug discovery and materials science applications. Further research into the reaction conditions and substrate scope will undoubtedly expand the applications of this versatile reagent in heterocyclic chemistry.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 2,3-dibromosuccinate in the preparation of valuable pharmaceutical intermediates. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visual representations of relevant biological pathways.
Introduction
This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its vicinal dibromide structure allows for a variety of stereospecific transformations, making it a valuable starting material for the synthesis of complex molecular architectures, particularly those found in active pharmaceutical ingredients (APIs). The electrophilic nature of the carbon-bromine bonds makes them susceptible to nucleophilic substitution, leading to the formation of diverse functional groups. This document focuses on the application of this compound in the synthesis of aziridine-2,3-dicarboxylates and vicinal diamines, key building blocks for various therapeutic agents.
Key Applications
This compound serves as a precursor for several classes of pharmaceutical intermediates, including:
-
Aziridine-2,3-dicarboxylates: These strained heterocycles are valuable intermediates in the synthesis of amino acids, peptidomimetics, and enzyme inhibitors. Their derivatives have shown promise as anticancer and antithrombotic agents.
-
Vicinal Diamines: This structural motif is present in numerous biologically active compounds, including ligands for G-protein coupled receptors and enzyme inhibitors.
-
Vicinal Diazides: These compounds can be readily reduced to vicinal diamines or used in click chemistry for the synthesis of more complex molecules.
Experimental Protocols
Protocol 1: Synthesis of Diethyl cis-1-benzylaziridine-2,3-dicarboxylate
This protocol details the synthesis of a key aziridine (B145994) intermediate from this compound.
Reaction Scheme:
Materials:
-
This compound (meso or a mix of diastereomers)
-
Benzylamine (B48309) (BnNH2)
-
Acetonitrile (CH3CN)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (B86663) (Na2SO4)
-
Dichloromethane (B109758) (CH2Cl2)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford diethyl cis-1-benzylaziridine-2,3-dicarboxylate.
Quantitative Data:
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Diethyl cis-1-benzylaziridine-2,3-dicarboxylate | This compound | Benzylamine, NaHCO3 | Acetonitrile | 24 hours | ~70-80 | 1H NMR, 13C NMR, and mass spectrometry data should be consistent with the expected structure. |
Protocol 2: Synthesis of Diethyl 2,3-diazidosuccinate
This protocol describes the conversion of this compound to a vicinal diazide, a precursor to vicinal diamines.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in dimethylformamide.
-
Add sodium azide (2.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude diethyl 2,3-diazidosuccinate can be used in the next step without further purification.
Quantitative Data:
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Diethyl 2,3-diazidosuccinate | This compound | Sodium azide | DMF | Overnight | ~73[1] | IR spectroscopy should show a characteristic azide peak around 2100 cm-1. 1H and 13C NMR should be consistent. |
Protocol 3: Synthesis of Diethyl 2,3-diaminosuccinate
This protocol outlines the reduction of the vicinal diazide to the corresponding vicinal diamine.
Reaction Scheme:
Materials:
-
Diethyl 2,3-diazidosuccinate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the crude diethyl 2,3-diazidosuccinate in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain diethyl 2,3-diaminosuccinate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Diethyl 2,3-diaminosuccinate | Diethyl 2,3-diazidosuccinate | H2, Pd/C | Methanol | Variable | High | 1H NMR, 13C NMR, and mass spectrometry data should confirm the structure of the diamine. |
Signaling Pathway Visualizations
Antithrombotic Effect of Aziridine-based Protein Disulfide Isomerase (PDI) Inhibitors
Aziridine-2,3-dicarboxylate derivatives have been identified as inhibitors of Protein Disulfide Isomerase (PDI), an enzyme crucial for thrombus formation.[2] PDI is released from platelets and endothelial cells upon vascular injury and plays a key role in platelet aggregation and fibrin (B1330869) generation.[3][4] Inhibition of PDI presents a novel antithrombotic strategy.[5][6]
Caption: Inhibition of PDI by aziridine derivatives blocks thrombosis.
Induction of Apoptosis in Leishmania by Cysteine Protease Inhibitors
Derivatives of aziridine-2,3-dicarboxylic acid have been investigated as inhibitors of cysteine proteases in Leishmania parasites.[4] These proteases are crucial for parasite survival and virulence, and their inhibition can trigger an apoptosis-like cell death cascade in the parasite.
Caption: Cysteine protease inhibition induces apoptosis in Leishmania.
Logical Workflow for Drug Intermediate Synthesis
The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis and evaluation of potential pharmaceutical candidates.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide isomerase inhibition blocks thrombin generation in humans by interfering with platelet factor V activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Disulfide Isomerase in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. scispace.com [scispace.com]
Application of Diethyl 2,3-dibromosuccinate in Agrochemical Synthesis: A Focus on Fungicide Precursors
Introduction:
Diethyl 2,3-dibromosuccinate is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, including those with applications in the agrochemical industry.[1] Its reactivity, stemming from the two electrophilic carbon-bromine bonds, allows for a variety of nucleophilic substitution and elimination reactions, making it a valuable building block for the creation of novel pesticides. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of agrochemical compounds, with a particular focus on the generation of intermediates for fungicides.
Application in the Synthesis of Succinimide (B58015) Fungicide Precursors
One of the key applications of this compound in agrochemical synthesis is as a starting material for the preparation of substituted succinimides. A range of N-substituted succinimides have been patented as effective fungicides.[2][3] While many patented routes start from maleic or fumaric esters, this compound offers an alternative pathway to access key intermediates. The following protocol outlines a representative synthesis of a succinimide precursor from this compound.
Experimental Protocol: Synthesis of Diethyl 2,3-bis(benzylamino)succinate
This protocol describes the nucleophilic substitution reaction of this compound with benzylamine (B48309) to yield diethyl 2,3-bis(benzylamino)succinate, a precursor that can be further cyclized to form N-substituted succinimides.
Materials:
-
This compound
-
Benzylamine
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add triethylamine (2.2 eq).
-
Add benzylamine (2.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired diethyl 2,3-bis(benzylamino)succinate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzylamine, Triethylamine |
| Solvent | Acetonitrile |
| Reaction Time | 12 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 70-80% |
| Purification Method | Column Chromatography |
Logical Relationship of the Synthetic Step:
Caption: Synthetic pathway for a fungicide precursor.
Signaling Pathway Inhibition by Succinate-derived Fungicides
Many fungicides derived from succinic acid act as Succinate Dehydrogenase Inhibitors (SDHIs) . Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHI fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Experimental Workflow for Fungicidal Activity Assay:
Caption: Workflow for evaluating fungicidal activity.
Signaling Pathway of SDHI Fungicides:
Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.
This compound serves as a valuable and reactive starting material for the synthesis of precursors to agrochemically active molecules, particularly fungicides. The protocols and diagrams provided herein offer a foundational understanding for researchers and scientists in the field of drug development to explore the potential of this versatile chemical in creating novel and effective crop protection agents. Further research into the derivatization of this compound is warranted to expand the library of potential agrochemicals.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. EP0046274B1 - Substituted succinimides and their use as fungicides - Google Patents [patents.google.com]
- 3. JPS5323964A - Succinic acid imide derivatives and agricultural and horticultural fungicide containing the same - Google Patents [patents.google.com]
Protocol for Nucleophilic Substitution Reactions of Diethyl 2,3-dibromosuccinate: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive overview and detailed protocols for nucleophilic substitution reactions involving diethyl 2,3-dibromosuccinate. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of vicinal functionality. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development, offering clear, step-by-step methodologies for reactions with various nucleophiles, including alkoxides, amines, and thiolates. This document also includes quantitative data presentation and visual diagrams to facilitate understanding and experimental success.
Introduction
This compound is a highly reactive derivative of succinic acid, featuring two bromine atoms on adjacent carbons. These bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.[1][2] The stereochemistry of the starting material, whether meso or racemic, plays a crucial role in determining the stereochemical outcome of the product, making it a valuable tool in stereoselective synthesis. Common applications include the synthesis of substituted succinates, epoxides, and aziridines, which are important intermediates in the preparation of pharmaceuticals and other biologically active molecules.[1][2]
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom bearing a bromine atom, leading to the displacement of the bromide ion. The reaction typically proceeds with an inversion of stereochemistry at the reaction center. When using difunctional nucleophiles or when the initial product can act as a nucleophile, subsequent intramolecular or intermolecular reactions can occur.
Experimental Protocols
The following section details protocols for the reaction of this compound with representative nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of Diethyl trans-2,3-epoxysuccinate (B1242258) (from meso-isomer)
This protocol describes the stereospecific conversion of meso-diethyl 2,3-dibromosuccinate to diethyl trans-2,3-epoxysuccinate through an intramolecular nucleophilic substitution.
Reaction Scheme:
meso-Diethyl 2,3-dibromosuccinate + Base → Diethyl trans-2,3-epoxysuccinate
Materials:
-
meso-Diethyl 2,3-dibromosuccinate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve meso-diethyl 2,3-dibromosuccinate (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant | Nucleophile | Product | Solvent | Temperature | Reaction Time | Yield |
| meso-Diethyl 2,3-dibromosuccinate | Sodium ethoxide | Diethyl trans-2,3-epoxysuccinate | Ethanol | Reflux | 2-4 h | High |
Synthesis of Diethyl aziridine-2,3-dicarboxylate (from racemic-isomer)
This protocol outlines the synthesis of diethyl aziridine-2,3-dicarboxylate from racemic this compound and an amine, which proceeds through a double nucleophilic substitution.
Reaction Scheme:
racemic-Diethyl 2,3-dibromosuccinate + Benzylamine (B48309) → Diethyl 1-benzylaziridine-2,3-dicarboxylate
Materials:
-
racemic-Diethyl 2,3-dibromosuccinate
-
Benzylamine
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of racemic-diethyl 2,3-dibromosuccinate (1.0 eq) in acetonitrile in a round-bottom flask, add triethylamine (2.2 eq).
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant | Nucleophile | Product | Solvent | Temperature | Reaction Time | Yield |
| racemic-Diethyl 2,3-dibromosuccinate | Benzylamine | Diethyl 1-benzylaziridine-2,3-dicarboxylate | Acetonitrile | Room Temp. | 12-24 h | Moderate to High |
Synthesis of Diethyl 2,3-dithiosuccinate
This protocol describes the formation of a dithioether derivative by reacting this compound with a thiol nucleophile.
Reaction Scheme:
This compound + 2 R-SH + Base → Diethyl 2,3-bis(alkylthio)succinate
Materials:
-
This compound (meso or racemic)
-
Thiophenol (PhSH)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (2.2 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water to the flask to generate the sodium thiophenoxide in situ.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant | Nucleophile | Product | Solvent | Temperature | Reaction Time | Yield |
| This compound | Thiophenol/NaOH | Diethyl 2,3-bis(phenylthio)succinate | Ethanol/Water | Room Temp. | 6-12 h | High |
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the stereochemical pathways of the nucleophilic substitution reactions.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Stereochemical outcomes based on starting material.
Conclusion
This compound is a versatile and reactive substrate for a variety of nucleophilic substitution reactions. The protocols provided in this application note offer a starting point for the synthesis of diverse functionalized succinate (B1194679) derivatives. By carefully selecting the nucleophile, reaction conditions, and the stereochemistry of the starting material, researchers can achieve a high degree of control over the structure and stereochemistry of the final product. These methods are readily applicable in academic and industrial research settings for the development of novel chemical entities.
References
Stereoselective Reactions of Diethyl 2,3-dibromosuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective reactions of diethyl 2,3-dibromosuccinate. This versatile building block is a cornerstone in stereocontrolled synthesis, enabling the preparation of a variety of chiral molecules, including precursors for pharmaceuticals and other biologically active compounds. The protocols outlined below detail the stereospecific synthesis of its diastereomers and their subsequent stereoselective transformations.
Introduction
This compound exists as two diastereomers: a meso compound and a pair of enantiomers (dl or racemic mixture). The stereochemical outcome of reactions involving this substrate is highly dependent on the stereochemistry of the starting material and the reaction conditions. The vicinal dibromides are key functional groups that allow for stereospecific eliminations, substitutions, and cyclization reactions.
Stereoselective Synthesis of this compound Diastereomers
The synthesis of the meso and racemic forms of this compound is achieved through the stereospecific bromination of diethyl fumarate (B1241708) and diethyl maleate (B1232345), respectively. The anti-addition of bromine to the double bond dictates the stereochemical outcome.
Synthesis of Diethyl meso-2,3-dibromosuccinate
The bromination of diethyl fumarate (the E-isomer) proceeds via an anti-addition mechanism to yield the meso-diastereomer. A high-yielding protocol utilizes tetra-N-butylammonium tribromide as the bromine source.[1]
Experimental Protocol:
-
Materials: Diethyl fumarate, tetra-N-butylammonium tribromide, chloroform (B151607).
-
Procedure:
-
Dissolve diethyl fumarate (1.0 eq) in chloroform.
-
Add a solution of tetra-N-butylammonium tribromide (1.05 eq) in chloroform dropwise to the stirred solution of diethyl fumarate at room temperature.
-
Stir the reaction mixture for 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford diethyl meso-2,3-dibromosuccinate.
-
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Time | Yield | Reference |
| Diethyl fumarate | Diethyl meso-2,3-dibromosuccinate | Tetra-N-butylammonium tribromide | Chloroform | 15 min | 94% | [1] |
Synthesis of Diethyl (±)-2,3-dibromosuccinate
The anti-addition of bromine to diethyl maleate (the Z-isomer) results in the formation of the racemic mixture of this compound.
Experimental Protocol:
-
Materials: Diethyl maleate, bromine, carbon tetrachloride.
-
Procedure:
-
Dissolve diethyl maleate (1.0 eq) in carbon tetrachloride and cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the bromine color disappears.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with aqueous sodium bisulfite solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield diethyl (±)-2,3-dibromosuccinate.
-
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Yield |
| Diethyl maleate | Diethyl (±)-2,3-dibromosuccinate | Bromine | Carbon Tetrachloride | High |
Stereospecific Debromination Reactions
The vicinal dibromides in this compound can be stereospecifically eliminated to form a carbon-carbon double bond. The stereochemistry of the starting dibromide dictates the geometry of the resulting alkene.
Debromination of Diethyl meso-2,3-dibromosuccinate
The anti-periplanar elimination of the two bromine atoms in the meso isomer leads exclusively to the formation of diethyl fumarate (E-isomer). This reaction is commonly carried out using sodium iodide in acetone.
Experimental Protocol:
-
Materials: Diethyl meso-2,3-dibromosuccinate, sodium iodide, acetone.
-
Procedure:
-
Dissolve diethyl meso-2,3-dibromosuccinate (1.0 eq) in acetone.
-
Add a solution of sodium iodide (2.5 eq) in acetone.
-
Reflux the reaction mixture for 2-3 hours. The formation of a precipitate (sodium bromide) and a brown color (iodine) indicates the reaction is proceeding.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic extract with aqueous sodium thiosulfate solution to remove iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give diethyl fumarate.
-
Debromination of Diethyl (±)-2,3-dibromosuccinate
Conversely, the anti-elimination of bromine from the racemic (d,l)-isomers results in the formation of diethyl maleate (Z-isomer).
Experimental Protocol:
-
Materials: Diethyl (±)-2,3-dibromosuccinate, sodium iodide, acetone.
-
Procedure:
-
Follow the same procedure as for the debromination of the meso isomer.
-
Quantitative Data Summary for Debromination:
| Starting Material | Product | Reagent/Solvent | Stereochemical Outcome |
| Diethyl meso-2,3-dibromosuccinate | Diethyl fumarate | NaI / Acetone | E-alkene (Stereospecific anti-elimination) |
| Diethyl (±)-2,3-dibromosuccinate | Diethyl maleate | NaI / Acetone | Z-alkene (Stereospecific anti-elimination) |
Diastereoselective Synthesis of Aziridine-2,3-dicarboxylates
This compound serves as a precursor for the synthesis of diethyl aziridine-2,3-dicarboxylates through a double nucleophilic substitution reaction with a primary amine. The reaction with the meso-dibromide typically yields the trans-aziridine, while the racemic dibromide can lead to the cis-aziridine, although mixtures of diastereomers can be formed depending on the reaction conditions and the nucleophile.
Experimental Protocol (General):
-
Materials: this compound (meso or racemic), primary amine (e.g., benzylamine), triethylamine (B128534), acetonitrile.
-
Procedure:
-
Dissolve the this compound diastereomer (1.0 eq) in acetonitrile.
-
Add triethylamine (2.2 eq) to the solution.
-
Add the primary amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the diethyl aziridine-2,3-dicarboxylate.
-
Quantitative Data (Illustrative):
| Starting Dibromide | Amine | Product | Diastereoselectivity |
| Diethyl meso-2,3-dibromosuccinate | Benzylamine | Diethyl 1-benzyl-aziridine-trans-2,3-dicarboxylate | High trans selectivity |
| Diethyl (±)-2,3-dibromosuccinate | Benzylamine | Diethyl 1-benzyl-aziridine-cis-2,3-dicarboxylate | Predominantly cis |
Visualizations
Caption: Stereospecific synthesis of this compound diastereomers.
Caption: Stereospecific debromination of this compound diastereomers.
Caption: Experimental workflow for diastereoselective aziridination.
References
Application Notes and Protocols: Debromination of Diethyl 2,3-dibromosuccinate to Diethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The debromination of vicinal dibromides is a fundamental transformation in organic synthesis, providing a reliable method for the formation of alkenes. This application note details the conversion of diethyl 2,3-dibromosuccinate to diethyl fumarate (B1241708), a valuable unsaturated diester intermediate in the synthesis of various pharmaceuticals and polymers. The reaction proceeds via an E2 elimination mechanism, which is stereospecific, resulting in the formation of the trans-alkene, diethyl fumarate, from either meso- or dl-diethyl 2,3-dibromosuccinate. This document provides detailed protocols for this reaction using two common reagents: sodium iodide in acetone (B3395972) and zinc dust in ethanol (B145695).
Reaction Principle and Stereochemistry
The debromination of this compound is an anti-elimination reaction. The iodide ion (in the case of NaI) or the zinc metal surface acts as a reducing agent, facilitating the removal of the two bromine atoms. For the elimination to occur, the two bromine atoms must be in an anti-periplanar conformation. This stereochemical requirement dictates that the reaction proceeds through a transition state where the two carbon-bromine bonds are in the same plane but pointing in opposite directions. This results in the exclusive formation of the thermodynamically more stable trans-isomer, diethyl fumarate.
Experimental Protocols
Two reliable methods for the debromination of this compound are presented below.
Method 1: Debromination using Sodium Iodide in Acetone
This method is widely used due to its mild reaction conditions and high stereospecificity. The reaction relies on the fact that sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which helps to drive the reaction to completion.
Materials:
-
This compound (meso- or dl-)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Sodium thiosulfate (B1220275) (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone (10 mL per gram of substrate).
-
Add anhydrous sodium iodide (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add diethyl ether (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove any residual iodine.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude diethyl fumarate can be purified by vacuum distillation.
Method 2: Debromination using Zinc Dust in Ethanol
This heterogeneous reaction is another effective method for the debromination of vicinal dibromides.
Materials:
-
This compound (meso- or dl-)
-
Zinc dust
-
Ethanol (95%)
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (15 mL per gram of substrate).
-
Add zinc dust (3.0 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 1-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc dust.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 10 mL) to remove any remaining zinc salts.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diethyl fumarate by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sodium Iodide | Acetone | Reflux (~56) | 2 - 4 | 85 - 95 |
| 2 | Zinc Dust | Ethanol | Reflux (~78) | 1 - 3 | 80 - 90 |
Table 2: Physicochemical and Spectroscopic Data of Diethyl Fumarate
| Property | Value |
| Molecular Formula | C₈H₁₂O₄[1] |
| Molecular Weight | 172.18 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 218 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.85 (s, 2H), 4.25 (q, J=7.1 Hz, 4H), 1.32 (t, J=7.1 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.5, 133.8, 61.2, 14.1 |
| IR (neat, cm⁻¹) | 2984, 1725, 1647, 1260, 1175, 1030, 980 |
Visualizations
Caption: Reaction scheme for the debromination of this compound.
References
Application Notes and Protocols: Diethyl 2,3-dibromosuccinate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 2,3-dibromosuccinate as a key starting material in the synthesis of complex organic molecules, with a particular focus on the preparation of biologically active heterocyclic compounds. Detailed experimental protocols and reaction data are provided to facilitate its use in research and development.
Introduction
This compound is a highly functionalized organic molecule that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring two vicinal bromine atoms, makes it an excellent electrophile and a precursor for a variety of chemical transformations. The bromine atoms are good leaving groups, readily displaced by nucleophiles, which allows for the introduction of diverse functional groups and the construction of complex molecular architectures.[1][2] This reactivity is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core scaffolds in many biologically active molecules.[3] Notably, it is a key precursor for the synthesis of substituted thiazoles, a class of compounds known for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Key Reactions and Mechanisms
This compound undergoes several fundamental reactions that underscore its synthetic utility:
-
Nucleophilic Substitution: The carbon-bromine bonds are susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of nitrogen, sulfur, and oxygen-containing functionalities.[1][2]
-
Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrobromination to form diethyl fumarate (B1241708) or diethyl maleate, which are themselves useful Michael acceptors in conjugate addition reactions.[2]
-
Reduction: The bromine atoms can be removed through reduction, for example, using zinc in acetic acid, to yield diethyl succinate.[2]
The reactivity of this compound is central to its role in constructing complex molecules. The following sections will focus on a detailed application in the synthesis of thiazole (B1198619) derivatives.
Application: Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide. This compound, as a vicinal dihalide, can be considered a precursor to the α-haloketone functionality and can be employed in a modified Hantzsch-type synthesis to produce highly functionalized thiazoles.
The reaction of this compound with a thioamide, such as thiourea, proceeds via a cyclization mechanism to form a 2-aminothiazole (B372263) derivative with carboxylic ester groups at the 4 and 5 positions. These ester groups can be further modified, making this a powerful route to a diverse library of thiazole compounds for drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-aminothiazole-4,5-dicarboxylate
This protocol describes the synthesis of a highly functionalized thiazole derivative from this compound and thiourea. This one-pot procedure is efficient and provides a direct route to a versatile intermediate for further synthetic elaboration.
Reaction Scheme:
References
Application Note and Detailed Protocol for the Synthesis of Aziridines from Diethyl 2,3-Dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of diethyl aziridine-2,3-dicarboxylate through the reaction of diethyl 2,3-dibromosuccinate with a primary amine. This method offers a direct route to highly functionalized aziridine (B145994) rings, which are valuable building blocks in medicinal chemistry and organic synthesis.
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active compounds. The inherent ring strain of aziridines makes them susceptible to ring-opening reactions, allowing for the introduction of various functionalities and the construction of complex nitrogen-containing molecules. The synthesis of aziridines from readily available starting materials is a key focus in organic chemistry.
One established method for aziridine formation is the reaction of vicinal dihalides with primary amines. This reaction proceeds via a double nucleophilic substitution, where the amine first displaces one halide, followed by an intramolecular cyclization to displace the second halide, forming the aziridine ring. This compound is a suitable substrate for this transformation, yielding diethyl aziridine-2,3-dicarboxylate, a versatile intermediate for further synthetic manipulations.
Experimental Protocols
This section details the materials and methodology for the synthesis of diethyl aziridine-2,3-dicarboxylate from this compound and a generic primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Dissolve the this compound in anhydrous acetonitrile. To this solution, add the primary amine (e.g., benzylamine, 1.1 eq) followed by a non-nucleophilic base such as triethylamine (2.2 eq).
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 82°C for acetonitrile). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after 12-24 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure diethyl aziridine-2,3-dicarboxylate.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of diethyl 1-benzylaziridine-2,3-dicarboxylate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (332.0 g/mol ) |
| Benzylamine | 1.1 mmol (107.15 g/mol ) |
| Triethylamine | 2.2 mmol (101.19 g/mol ) |
| Solvent | |
| Anhydrous Acetonitrile | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux (~82°C) |
| Reaction Time | 18 hours |
| Product | |
| Diethyl 1-benzylaziridine-2,3-dicarboxylate | |
| Theoretical Yield | 277.3 g/mol |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of diethyl aziridine-2,3-dicarboxylate.
Reaction Pathway:
Application Notes and Protocols for Diethyl 2,3-dibromosuccinate in Multi-step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 2,3-dibromosuccinate, a versatile building block in multi-step organic synthesis. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a highly functionalized organic molecule characterized by a four-carbon backbone with two bromine atoms on adjacent carbons and two ethyl ester groups.[1] This structure makes it a valuable precursor for a variety of chemical transformations, including nucleophilic substitution, elimination, and cyclization reactions. Its reactivity allows for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds of interest in medicinal chemistry and materials science.[1]
Key Applications and Reaction Protocols
The primary applications of this compound in multi-step synthesis revolve around its use as a precursor for heterocyclic systems such as pyridazines and thiazoles.
Synthesis of Pyridazine (B1198779) Derivatives
Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. This compound serves as a key starting material for the construction of the pyridazine ring through cyclocondensation with hydrazine (B178648) derivatives.
This protocol describes the reaction of this compound with hydrazine hydrate (B1144303) to form a dihydropyridazine (B8628806) derivative.
Reaction Scheme:
Materials:
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This compound
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Hydrazine hydrate
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Sodium acetate (B1210297)
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
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Add a solution of hydrazine hydrate (1.0 eq) and sodium acetate (2.0 eq) in ethanol to the flask.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio (Dibromosuccinate:Hydrazine) | 1:1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Logical Workflow for Pyridazine Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Diethyl 2,3-dibromosuccinate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 2,3-dibromosuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The most common starting materials are diethyl fumarate (B1241708) (the trans-isomer) and diethyl maleate (B1232345) (the cis-isomer). The synthesis involves the addition of bromine (Br₂) across the double bond. While diethyl succinate (B1194679) can also be used, this requires a radical substitution reaction which is generally less selective and can lead to a mixture of products.
Q2: What is the difference in the product when starting with diethyl fumarate versus diethyl maleate?
The stereochemistry of the starting material dictates the stereochemistry of the product due to the anti-addition mechanism of bromination.
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Diethyl Fumarate (trans): Bromination results in the formation of meso-diethyl 2,3-dibromosuccinate, which is an achiral compound with a plane of symmetry.[1]
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Diethyl Maleate (cis): Bromination yields a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers of this compound.[1]
Q3: My reaction with diethyl maleate is very slow or doesn't seem to work in the dark. Why?
The carbon-carbon double bond in diethyl maleate is electron-poor due to the two attached electron-withdrawing carbonyl groups. This makes it less susceptible to electrophilic attack by bromine in the dark.[2] The reaction can be initiated by exposure to sunlight or a UV lamp, which promotes a radical-based mechanism, allowing the isomerization and subsequent bromination to proceed.[2][3]
Q4: How can I purify the final this compound product?
High purity (>99%) is typically achieved through recrystallization.[4] Ethanol (B145695) is a commonly used solvent for this purpose.[5] If recrystallization is insufficient to remove certain impurities, column chromatography on silica (B1680970) gel is another effective purification method.[6]
Troubleshooting Guide
Issue 1: Low or No Yield
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Possible Cause 1: Inappropriate Reaction Conditions (especially for Diethyl Maleate).
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Solution: The bromination of diethyl maleate is often slow without an initiator. Expose the reaction mixture to a light source (sunlight or a 75-100 watt bulb) to facilitate the reaction via a radical pathway.[3]
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Possible Cause 2: Insufficient Bromine.
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Solution: Ensure a slight molar excess of bromine is used. Add the bromine solution dropwise until a faint orange or yellow color persists in the reaction mixture, indicating the consumption of the starting alkene is complete.[5]
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Possible Cause 3: Premature Work-up.
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Solution: Allow sufficient time for the reaction to complete. The formation of a solid precipitate (the product) is often an indicator of reaction progress.[5] Monitor the reaction using Thin Layer Chromatography (TLC) if possible.
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Possible Cause 4: Loss during Purification.
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Solution: this compound has some solubility in cold solvents. When recrystallizing, ensure the solution is thoroughly cooled in an ice bath to maximize product precipitation before filtration. Minimize the amount of solvent used for recrystallization.
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Issue 2: Formation of Side Products or Impure Product
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Possible Cause 1: Over-bromination.
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Solution: Avoid using a large excess of bromine and maintain controlled temperatures, preferably below 50°C, to prevent further substitution reactions.[4]
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Possible Cause 2: Presence of Unreacted Starting Material.
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Solution: This indicates an incomplete reaction. Extend the reaction time or ensure adequate initiation (e.g., light source).[4] Purification via recrystallization should effectively separate the solid product from the liquid starting material (diethyl maleate/fumarate).
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Possible Cause 3: Elimination Reactions.
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Solution: Elimination to form alkene byproducts is generally promoted by basic conditions.[4] Ensure all glassware is clean and that the reaction and work-up steps are performed under neutral or slightly acidic conditions.
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Data Presentation: Reaction Conditions
The choice of starting material and conditions significantly impacts the reaction mechanism and product stereochemistry.
| Parameter | Method A: Diethyl Fumarate | Method B: Diethyl Maleate |
| Starting Material | Diethyl fumarate (trans-isomer) | Diethyl maleate (cis-isomer) |
| Typical Conditions | Bromine in an inert solvent (e.g., CCl₄, CH₂Cl₂) | Bromine in an inert solvent with light (hν) initiation |
| Mechanism | Electrophilic anti-addition | Radical-initiated addition/isomerization |
| Product | meso-Diethyl 2,3-dibromosuccinate | Racemic this compound |
| Expected Yield | Good to High | Good to High |
Experimental Protocols
Protocol: Synthesis of meso-Diethyl 2,3-dibromosuccinate from Diethyl Fumarate
This protocol describes the synthesis via electrophilic addition of bromine to diethyl fumarate.
Materials:
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Diethyl fumarate
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Bromine
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Inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)
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Ethanol (for recrystallization)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Büchner funnel and flask
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve diethyl fumarate in a suitable volume of dichloromethane. Cool the flask in an ice bath.
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Bromine Addition: Prepare a solution of bromine in dichloromethane. From a dropping funnel, add the bromine solution dropwise to the stirred solution of diethyl fumarate. Continue addition until a stable orange color persists.
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Reaction: Allow the mixture to stir in the ice bath for 30 minutes, followed by stirring at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
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Work-up: If a precipitate has formed, cool the mixture again in an ice bath and collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Common side products in the bromination of diethyl succinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the bromination of diethyl succinate (B1194679) to synthesize diethyl 2,3-dibromosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the bromination of diethyl succinate?
The bromination of diethyl succinate typically proceeds via a substitution reaction at the α-carbons (the carbons adjacent to the carbonyl groups) to yield this compound. This reaction is often carried out using elemental bromine (Br₂) and can be promoted by a catalyst such as phosphorus tribromide (PBr₃), analogous to the Hell-Volhard-Zelinsky reaction for carboxylic acids. The reaction likely involves the formation of an enol or enolate intermediate, which then reacts with the bromine.
Q2: What are the most common side products observed in this reaction?
The most frequently encountered side products in the bromination of diethyl succinate include:
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Mono-brominated diethyl succinate: Diethyl 2-bromosuccinate is an intermediate that may remain if the reaction is incomplete.
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Over-brominated products: These include diethyl 2,2-dibromosuccinate and other polybrominated esters, which can form if an excess of bromine is used or if the reaction is allowed to proceed for too long.
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Diethyl fumarate (B1241708): This is an elimination product that can be formed from this compound, particularly at elevated temperatures or in the presence of a base.[1]
Q3: How can I minimize the formation of over-brominated side products?
To reduce the extent of over-bromination, it is crucial to carefully control the stoichiometry of the reactants. Using a molar equivalent of bromine to diethyl succinate is recommended. Slow, dropwise addition of bromine to the reaction mixture can also help to maintain a low concentration of bromine at any given time, thus favoring the desired di-bromination over further substitution. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent excessive bromination.
Q4: What conditions favor the formation of diethyl fumarate?
The formation of diethyl fumarate, an unsaturated diester, is a result of the elimination of hydrogen bromide (HBr) from the desired product, this compound. This elimination reaction is promoted by high temperatures and the presence of bases.[1] To avoid this side product, it is advisable to conduct the reaction at a moderate temperature and to neutralize any acidic byproducts during the work-up carefully.
Q5: Can the solvent choice influence the side product profile?
Yes, the choice of solvent is important. Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are commonly used.[1] Using protic solvents, especially those containing water, can lead to the formation of undesired byproducts. For instance, the presence of water could potentially lead to the formation of bromohydrin-like species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of diethyl succinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Formation of side products. | - Monitor the reaction progress via GC or TLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can promote side reactions. - Increase the reaction time, but monitor for the formation of over-brominated products. - Refer to the specific troubleshooting points for side product formation. |
| Presence of significant amounts of mono-brominated diethyl succinate | - Insufficient bromine. - Short reaction time. | - Ensure the use of at least two molar equivalents of bromine for di-bromination. - Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate. |
| High levels of over-brominated products | - Excess bromine. - Prolonged reaction time. - High reaction temperature. | - Use a precise stoichiometry of bromine. - Monitor the reaction closely and stop it once the desired product is maximized. - Maintain a controlled and moderate reaction temperature. |
| Detection of diethyl fumarate in the product mixture | - High reaction or work-up temperature. - Presence of base during work-up. | - Conduct the reaction at the lowest effective temperature. - Avoid high temperatures during purification steps like distillation. - Ensure the work-up conditions are neutral or slightly acidic to prevent base-catalyzed elimination. |
| Formation of unexpected polar byproducts | - Presence of water or other nucleophilic impurities in the reagents or solvent. | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. |
Experimental Protocols
A general experimental protocol for the bromination of diethyl succinate is as follows:
Materials:
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Diethyl succinate
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Bromine (Br₂)
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Phosphorus tribromide (PBr₃) (catalytic amount)
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Anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
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Sodium bicarbonate solution (for work-up)
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Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
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In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, dissolve diethyl succinate in the anhydrous solvent.
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Add a catalytic amount of PBr₃ to the solution.
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From the dropping funnel, add bromine dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated). The addition should be slow to manage the exothermic reaction and to avoid a buildup of bromine concentration.
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After the addition is complete, continue to stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by GC or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathways involved in the bromination of diethyl succinate, including the formation of the desired product and common side products.
References
Technical Support Center: Purification of Diethyl 2,3-dibromosuccinate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of diethyl 2,3-dibromosuccinate by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol (B145695) and water is commonly effective for the recrystallization of this compound. Ethanol is used as the primary solvent in which the compound is soluble, and water acts as the anti-solvent to induce crystallization upon cooling. Another potential solvent system is diethyl ether-hexane.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a colorless to pale yellow liquid at room temperature, with a melting point of approximately 25°C.
Q3: What are the common impurities in crude this compound?
A3: Common impurities may include unreacted diethyl succinate, over-brominated byproducts, and residual bromine from the synthesis process. Recrystallization is an effective method for removing these impurities.[1]
Q4: How can I improve the yield of my recrystallized product?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Slow cooling of the solution can also lead to the formation of larger, purer crystals and better recovery. Avoid washing the collected crystals with excessive amounts of cold solvent, as this can lead to product loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound if available. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the temperature of the solution when it becomes saturated. The rate of cooling is too rapid. Impurities are present. | - Reheat the solution to redissolve the oil. Add a small amount of the primary solvent (e.g., ethanol) and allow it to cool more slowly. - Consider using a different solvent system with a lower boiling point. - If impurities are suspected, a preliminary purification step like column chromatography might be necessary before recrystallization. |
| The recrystallized product has a low melting point or a broad melting range. | The product is still impure. The crystals were not properly dried and residual solvent is depressing the melting point. | - Perform a second recrystallization. - Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent. |
| Low recovery of the purified product. | Too much solvent was used initially. The crystals were washed with solvent that was not cold enough or with too much solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Always use ice-cold solvent to wash the crystals and use it sparingly. - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent premature crystal formation. |
| The solution remains colored after recrystallization. | Colored impurities are present that are not effectively removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol outlines a general procedure for the purification of this compound using an ethanol/water solvent system.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture while stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Inducing Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
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Analysis: Determine the melting point and, if desired, other analytical data (e.g., NMR, IR) to assess the purity of the final product.
Quantitative Data
| Solvent | Solubility at Room Temperature | Notes |
| Ethanol | Soluble | Good primary solvent for recrystallization. |
| Diethyl Ether | Soluble | Can be used as a primary solvent. |
| Chloroform | Soluble | Good solvent, but its high volatility and toxicity should be considered. |
| Water | Limited/Poor | Suitable as an anti-solvent in a mixed solvent system.[1] |
| Hexane | Sparingly soluble/Insoluble | Can be used as an anti-solvent with a more polar primary solvent like diethyl ether. |
Process Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purifying Diethyl 2,3-dibromosuccinate by Column Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diethyl 2,3-dibromosuccinate using column chromatography. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most commonly used stationary phase is silica (B1680970) gel. A suitable mobile phase is a gradient of ethyl acetate (B1210297) in hexane (B92381). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation. Small aliquots of the collected fractions are spotted on a TLC plate and eluted with the same or a slightly more polar solvent system used for the column. This allows for the identification of fractions containing the pure product.
Q3: Is this compound stable on silica gel?
A3: There is a possibility of decomposition of halogenated compounds on silica gel, which can be acidic. If you observe streaking on your TLC plate or a lower than expected yield from the column, decomposition may be occurring. To mitigate this, you can use deactivated silica gel or add a small amount of a neutralizer like triethylamine (B128534) (1-3%) to your solvent system.
Q4: What visualization techniques can be used for this compound on a TLC plate?
A4: this compound is a UV-active compound due to the ester functional groups, so it can be visualized under a UV lamp (254 nm). Alternatively, staining with a potassium permanganate (B83412) (KMnO4) solution can be used, which will react with any double bonds present in impurities and can also visualize the product.
Q5: What are some common impurities I might encounter?
A5: Impurities will largely depend on the synthetic route. If synthesized via the bromination of diethyl succinate, you might have unreacted starting material or mono-brominated species. If elimination occurs as a side reaction, you could have diethyl fumarate (B1241708) or diethyl maleate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate in hexane). |
| The compound may have decomposed on the silica gel. | Test for stability by spotting the crude material on a silica TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel. | |
| Poor separation of the product from impurities | The solvent system is either too polar or not polar enough. | Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound to achieve the best separation. |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample (a general guideline is a 30:1 to 100:1 ratio of silica to sample by weight). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Streaking or "tailing" of the compound on TLC and column | The compound may be decomposing on the silica gel. | Add a small amount of triethylamine (1-3%) to the eluent to neutralize the acidic silica. |
| The sample was overloaded. | Apply a smaller amount of the sample to the TLC plate or column. | |
| The compound is not fully soluble in the mobile phase. | While loading the sample, ensure it is fully dissolved in a minimum amount of solvent. | |
| Low yield of purified product | The compound is partially decomposing on the column. | As mentioned above, consider deactivating the silica gel or using an alternative stationary phase. |
| Some of the product may have co-eluted with impurities. | Carefully analyze all fractions by TLC before combining them. Re-column the mixed fractions if necessary. | |
| The compound is highly volatile and was lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude product.
1. Preparation of the Slurry:
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In a beaker, add silica gel and the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
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Stir to create a uniform slurry.
2. Packing the Column:
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Secure a glass chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
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Add another thin layer of sand on top of the silica gel to prevent disturbance.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluting solvent).
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Carefully apply the sample solution to the top of the silica gel bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the top of the sand.
4. Elution:
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Carefully add the initial eluting solvent to the column.
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Begin collecting fractions.
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Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., start with 5%, move to 10%, then 15%, etc.). The optimal gradient will depend on the separation achieved on TLC.
5. Fraction Analysis:
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Monitor the collected fractions by TLC.
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Combine the fractions that contain the pure this compound.
6. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Synthesis of meso-Diethyl 2,3-dibromosuccinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of meso-diethyl 2,3-dibromosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the correct starting material for the synthesis of meso-diethyl 2,3-dibromosuccinate?
A1: The required starting material is diethyl maleate (B1232345) , the cis-isomer of diethyl but-2-enedioate. The bromination reaction proceeds via a stereospecific anti-addition mechanism. Starting with the cis-isomer (diethyl maleate) will yield the desired meso-product. Using the trans-isomer (diethyl fumarate) will result in the undesired racemic (D,L)-diastereomer.
Q2: What is the general reaction mechanism?
A2: The reaction is an electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of diethyl maleate. It proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the opposite face of the bromonium ion, resulting in an overall anti-addition and the formation of the meso-product.
Q3: What solvents are suitable for this reaction?
A3: The reaction is typically carried out in inert, non-polar solvents. Commonly used solvents include carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). It is crucial that the solvent is anhydrous, as water can lead to unwanted side reactions.
Q4: What are the primary safety concerns for this synthesis?
A4: Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction can also evolve hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure a gas trap is used to neutralize any HBr produced.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Starting Material | Ensure you are using diethyl maleate (cis-isomer), not diethyl fumarate (B1241708) (trans-isomer). Purity of the starting material is critical; consider distilling technical grade diethyl maleate before use. |
| Isomerization of Starting Material | High reaction temperatures can cause diethyl maleate to isomerize to the more stable diethyl fumarate, leading to the formation of the wrong diastereomer. Maintain the reaction temperature below 50°C.[1] |
| Moisture in Reagents or Glassware | Water can react with bromine and the bromonium ion intermediate, leading to the formation of bromohydrins and other byproducts. Ensure all glassware is flame-dried or oven-dried before use and use anhydrous solvents. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. A slight excess of bromine can ensure the reaction goes to completion. |
| Loss during Work-up or Purification | Significant product loss can occur during extraction and recrystallization steps. Minimize the number of transfers and ensure the correct solvent volumes and temperatures are used during purification. |
Problem 2: Product is a Mixture of Diastereomers (Meso and Racemic)
| Potential Cause | Suggested Solution |
| Contaminated Starting Material | The diethyl maleate starting material may be contaminated with diethyl fumarate. Analyze the starting material by NMR or GC to confirm its isomeric purity. |
| Light-Induced Isomerization | In the presence of bromine, ultraviolet light can catalyze the isomerization of diethyl maleate to diethyl fumarate, which then reacts to form the racemic product. Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
| High Reaction Temperature | As mentioned, elevated temperatures can promote isomerization. Maintain strict temperature control throughout the bromine addition and subsequent stirring. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Inefficient Removal of Bromine | A persistent orange or red color in the product indicates residual bromine. During the work-up, wash the organic layer thoroughly with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine. |
| Incorrect Recrystallization Solvent | Choosing the right solvent is key for effective purification. A mixture of ethanol (B145695) and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to obtain pure crystals. |
| Co-precipitation of Impurities | If the product crystallizes too quickly, impurities can be trapped within the crystal lattice. Ensure the solution cools slowly and without agitation in the initial phase of crystallization to allow for the formation of well-defined, pure crystals. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of dibromosuccinic acid derivatives.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maleic Acid | Bromine | 48% aq. HBr | 80 - 90 | 1 h | 90-98 | U.S. Patent 3,465,037 |
| Fumaric Acid | Bromine | Water | Boiling | 1 h | 72-84 | Organic Syntheses |
| Diethyl Maleate | Tetra-N-butylammonium tribromide | Chloroform | Room Temp. | 15 min | 94 | LookChem |
Experimental Protocols
Detailed Protocol: Synthesis of meso-Diethyl 2,3-dibromosuccinate
This protocol is based on established procedures for the bromination of activated alkenes.
Materials:
-
Diethyl maleate (1 eq.)
-
Bromine (1.05 eq.)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an equalizing dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube. Connect the top of the condenser to a gas trap containing a solution of sodium thiosulfate to neutralize HBr gas.
-
Reaction Mixture: In the flask, dissolve diethyl maleate (1 eq.) in anhydrous carbon tetrachloride. Cool the flask in an ice-water bath to 0-5°C.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (1.05 eq.) in a small amount of carbon tetrachloride. Add the bromine solution dropwise to the stirred diethyl maleate solution over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the bromine color has completely faded. Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate (B1210297) solvent system) to confirm the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any excess bromine), saturated sodium bicarbonate solution (to neutralize HBr), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product will be obtained as a pale yellow oil or a solid.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add warm water dropwise until the solution becomes persistently cloudy.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of meso-Diethyl 2,3-dibromosuccinate.
Caption: Troubleshooting decision tree for meso-Diethyl 2,3-dibromosuccinate synthesis.
References
Preventing over-bromination in Diethyl 2,3-dibromosuccinate synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,3-dibromosuccinate. The primary focus of this guide is to address the common issue of over-bromination and provide actionable strategies to enhance reaction selectivity and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in the synthesis of this compound?
A1: The primary cause of over-bromination is excessive reaction temperature. The bromination of diethyl succinate (B1194679) is an exothermic reaction, and if the temperature is not carefully controlled, it can lead to the formation of poly-brominated byproducts. It is crucial to maintain the reaction temperature below 50°C to ensure the selective formation of the desired this compound.[1]
Q2: What are the likely over-brominated byproducts?
A2: While the primary product is this compound, elevated temperatures can lead to further substitution on the succinate backbone, resulting in the formation of tri- and potentially tetra-brominated succinate derivatives. These impurities can be challenging to separate from the desired product, impacting yield and purity.
Q3: How can I effectively control the reaction temperature?
A3: To maintain the reaction temperature below 50°C, it is recommended to use an ice bath to cool the reaction vessel, especially during the addition of bromine.[1] Slow, dropwise addition of bromine to the solution of diethyl succinate allows for better dissipation of the heat generated during the reaction. Continuous monitoring with a thermometer is essential throughout the addition process.
Q4: What is the optimal molar ratio of bromine to diethyl succinate?
A4: While specific ratios can vary based on the scale and specific conditions, a molar ratio of approximately 2:1 of bromine to diethyl succinate is a common starting point for the synthesis of the dibrominated product. Using a significant excess of bromine can increase the likelihood of over-bromination, even with temperature control.
Q5: What analytical techniques can be used to detect over-bromination?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify the desired product and any brominated impurities. The mass spectra will show characteristic isotopic patterns for bromine-containing compounds, allowing for the determination of the number of bromine atoms in each species. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to characterize the product and identify impurities by analyzing the chemical shifts and coupling constants of the protons and carbons on the succinate backbone.
Q6: How does over-bromination affect the purification of this compound?
A6: Over-brominated byproducts have similar polarities to the desired this compound, making their separation by standard techniques like column chromatography difficult. Therefore, preventing their formation is the most effective strategy. If present, fractional distillation under reduced pressure or recrystallization may be attempted, but with potential loss of the desired product.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and prevent over-bromination during the synthesis of this compound.
Table 1: Impact of Reaction Parameters on Over-bromination
| Parameter | Recommended Condition | Rationale for Preventing Over-bromination | Potential Consequence of Deviation |
| Reaction Temperature | < 50°C (ideally 0-10°C during bromine addition) | Minimizes the activation energy for further bromination reactions, enhancing selectivity for the dibromo product.[1] | Higher temperatures significantly increase the rate of over-bromination, leading to a mixture of poly-brominated products. |
| Rate of Bromine Addition | Slow, dropwise | Allows for effective heat dissipation and prevents localized temperature spikes within the reaction mixture. | Rapid addition can cause an uncontrolled exotherm, leading to a loss of temperature control and increased over-bromination. |
| Molar Ratio (Bromine:Substrate) | Approx. 2:1 | Provides sufficient bromine for the desired reaction without a large excess that could drive the reaction towards poly-bromination. | A significant excess of bromine increases the probability of further bromination of the desired product. |
| Solvent | Inert solvents like CCl₄ or CHCl₃ | These solvents are non-reactive under the reaction conditions and help to dissipate heat. | Protic or reactive solvents can lead to unwanted side reactions. |
Experimental Protocol for Selective Synthesis of this compound
This protocol is designed to favor the formation of this compound while minimizing the formation of over-brominated impurities.
Materials:
-
Diethyl succinate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative inert solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethyl succinate in carbon tetrachloride. Place the flask in an ice bath and begin stirring. Insert a thermometer to monitor the internal temperature of the reaction mixture.
-
Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel to the stirred solution of diethyl succinate. Carefully monitor the temperature and maintain it below 10°C throughout the addition. The rate of addition should be adjusted to ensure the temperature does not exceed this limit.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for a specified time, while monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine.
-
Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound.
Visualizing the Process
Reaction Pathway
References
Technical Support Center: Removal of Unreacted Bromine from Diethyl 2,3-dibromosuccinate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals who are performing the synthesis of Diethyl 2,3-dibromosuccinate and need to address the common issue of removing unreacted bromine from the reaction mixture. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted bromine from the reaction mixture?
It is essential to remove excess bromine for several reasons. Bromine is toxic and corrosive, posing a significant safety hazard.[1][2] Its presence can lead to undesired side reactions, such as over-bromination or other secondary reactions, which complicates the purification of the desired product, this compound.[3][4] Failure to remove it can result in an impure final product, affecting yield and the reliability of subsequent experimental steps.
Q2: What is the most common method for removing excess bromine?
The most common and effective method is to "quench" the reaction.[5] This involves adding a reducing agent to the reaction mixture that selectively reacts with the excess bromine, converting it into non-reactive and typically water-soluble bromide salts.[6][7] These salts can then be easily removed during a standard aqueous work-up.
Q3: What are the tell-tale signs that all the unreacted bromine has been successfully removed?
The primary visual indicator is a distinct color change. Elemental bromine imparts a characteristic reddish-brown or orange-yellow color to the organic solvent.[8][9] As you add the quenching agent, this color will fade. The quench is considered complete when the color of the bromine has completely disappeared, and the organic layer becomes colorless or pale yellow.[9]
Q4: How do I select the most appropriate quenching agent for my experiment?
The choice of quenching agent depends on factors like the reaction scale, the pH sensitivity of your product, and safety considerations. Sodium thiosulfate (B1220275) and sodium bisulfite are the most common choices.[8][9] The table below provides a comparison to aid in your selection.
Comparison of Common Bromine Quenching Agents
| Quenching Agent | Stoichiometry (moles of agent per mole of Br₂) | Typical Concentration | Advantages | Disadvantages & Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) aqueous solution | Inexpensive, highly effective, and readily available.[9] | Can form elemental sulfur byproducts, particularly under acidic conditions.[9] |
| Sodium Bisulfite (NaHSO₃) | 2 | 5-10% (w/v) aqueous solution | Effective and typically does not form sulfur byproducts.[9] | Generates sulfur dioxide (SO₂), a toxic gas with a pungent odor; the solution is acidic.[9] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) aqueous solution | Effective and less likely to form sulfur than thiosulfate.[1][9] | Can also generate SO₂ under acidic conditions.[9] |
| Sodium Metabisulfite (Na₂S₂O₅) | 1 | 5-10% (w/v) aqueous solution | A convenient solid that forms sodium bisulfite in solution.[9] | Similar to sodium bisulfite, it can generate toxic SO₂ gas.[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent reddish-brown or yellow color after adding excess quenching agent. | 1. The quenching agent solution may have degraded over time.2. Inefficient mixing between the biphasic organic and aqueous layers.[9] | 1. Prepare a fresh aqueous solution of the quenching agent.2. Increase the stirring speed to ensure vigorous mixing and maximize the interfacial area between the two layers.[9] |
| The quenching process is highly exothermic, causing the solvent to boil. | 1. The reaction mixture was not sufficiently cooled before quenching.2. The quenching agent was added too quickly.[9] | 1. Pre-cool the reaction mixture in an ice-water bath to 0-5 °C before starting the quench.[9]2. Add the quenching solution slowly and dropwise, especially at the beginning, while carefully monitoring the internal temperature.[9] |
| An emulsion forms during the aqueous work-up, preventing clean layer separation. | 1. Vigorous shaking of the separatory funnel.2. The presence of fine particulate matter. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously.2. Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.3. If particulates are present, filter the entire mixture through a pad of Celite. |
| The final product is contaminated with a fine white/yellow powder. | If sodium thiosulfate was used under acidic conditions, this could be elemental sulfur.[9] | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid.2. If sulfur has already precipitated, it can sometimes be removed by filtering the organic solution through a silica (B1680970) plug. |
Experimental Protocols
Safety Precaution: All operations involving bromine must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive and toxic.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Quenching and Work-up using Sodium Thiosulfate
This is the most common and cost-effective method for removing unreacted bromine.
-
Cool the Reaction: Once the synthesis of this compound is complete, cool the reaction vessel in an ice-water bath to between 0-5 °C.[9] This is critical to control the exothermic nature of the quench.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. (Dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water).[8]
-
Add Quenching Agent: With vigorous stirring, add the 10% sodium thiosulfate solution dropwise to the cold reaction mixture.[8]
-
Monitor for Completion: Continue the slow addition until the reddish-brown color of bromine completely disappears.[8][9] The organic layer should become colorless.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully.
-
Wash the Organic Layer: Remove the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
Dry the Product: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]
-
Isolate the Product: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved via recrystallization if necessary.[3]
Protocol 2: Quenching and Work-up using Sodium Bisulfite
This method is an alternative to using sodium thiosulfate, especially if sulfur precipitation is a concern.
-
Cool the Reaction: As in the previous protocol, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite.
-
Add Quenching Agent: With vigorous stirring, slowly add the sodium bisulfite solution to the reaction mixture.[8] Be aware that this may produce sulfur dioxide (SO₂) gas, which should be managed by the fume hood.
-
Monitor for Completion: Continue adding the solution until the bromine color is fully discharged.[8]
-
Work-up: Follow steps 5 through 8 from Protocol 1 (Phase Separation, Washing, Drying, and Isolation) to obtain the final product.
Process Visualizations
Caption: General workflow for quenching and work-up of a bromination reaction.
Caption: Decision tree for selecting a suitable quenching agent.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. gauthmath.com [gauthmath.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Stereoselectivity in Diethyl 2,3-dibromosuccinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving diethyl 2,3-dibromosuccinate. The focus is on enhancing the stereoselectivity of key reactions to achieve desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound and how do they influence the stereochemical outcome of reactions?
A1: this compound primarily exists as two diastereomers: a meso compound and a racemic mixture (a pair of enantiomers, (2R,3R) and (2S,3S)). The stereochemistry of the starting material is crucial as it often dictates the stereochemistry of the product in stereospecific reactions. For instance, the debromination of the meso diastereomer typically yields the (E)-alkene (diethyl fumarate), while the racemic mixture can lead to the (Z)-alkene (diethyl maleate) under specific conditions.
Q2: How does the choice of nucleophile affect the stereoselectivity of substitution reactions with this compound?
A2: The structure and chirality of the nucleophile are critical in determining the stereochemical outcome. Chiral amines, for example, can react with this compound to form diastereomeric aziridines. The steric hindrance and electronic properties of the nucleophile will influence the transition state geometry, thereby favoring the formation of one diastereomer over the other. Highly reactive, or more nucleophilic, reagents can sometimes lead to a loss of stereoselectivity.[1]
Q3: What is the role of a chiral auxiliary in controlling the stereoselectivity of these reactions?
A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. In reactions with this compound, a chiral auxiliary can be part of the nucleophile (e.g., a chiral amine) or a catalyst. It creates a chiral environment around the reaction center, leading to a diastereomeric transition state with a lower activation energy for the formation of the desired stereoisomer.
Q4: Can the solvent choice significantly impact the stereoselectivity of reactions involving this compound?
A4: Yes, the solvent can have a profound effect on stereoselectivity.[1][2] Solvents can influence the stability of transition states and the solvation of reactants and intermediates.[1][2] Polar protic solvents can stabilize charged intermediates and may favor SN1-type mechanisms, which can lead to racemization. Polar aprotic solvents can accelerate SN2 reactions. The choice of solvent can alter the conformational preferences of the substrate and reagents, thereby influencing which face of the molecule is more accessible for attack. A systematic screening of solvents is often necessary to optimize stereoselectivity for a specific reaction.[3]
Q5: How does reaction temperature influence the stereochemical outcome?
A5: Lowering the reaction temperature generally increases stereoselectivity. At lower temperatures, the small energy difference between the diastereomeric transition states becomes more significant, leading to a greater preference for the lower energy pathway. However, lowering the temperature will also decrease the reaction rate, so a balance must be found.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aziridination Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomeric aziridines.
-
Difficulty in separating the desired diastereomer.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can affect the transition state. Perform a solvent screen with a range of polar aprotic (e.g., CH3CN, DMF) and non-polar (e.g., Toluene, Dichloromethane) solvents. |
| Incorrect Temperature | The reaction may be running at too high a temperature. Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance the energy difference between the diastereomeric transition states. |
| Steric Hindrance | The chiral amine used may not be providing sufficient steric bulk to effectively direct the stereochemistry. Consider using a chiral amine with a bulkier substituent. |
| Base Strength | If a base is used, its strength can influence the reaction mechanism. A base that is too strong might lead to competing elimination reactions. Screen different non-nucleophilic bases of varying strengths. |
| Mismatched Chiral Amine | The inherent stereochemistry of the chiral amine may not be well-matched with the substrate. If using a specific enantiomer of a chiral amine (e.g., (R)-α-methylbenzylamine) and obtaining low diastereoselectivity, try the other enantiomer ((S)-α-methylbenzylamine). |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853", fontcolor="#202124"];
} Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity in Debromination Reactions
Symptoms:
-
Formation of a nearly racemic mixture of the alkene product.
-
Low enantiomeric excess (ee) observed by chiral HPLC or GC.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive or Inefficient Chiral Catalyst | The catalyst may be poisoned or not suitable for the substrate. Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Screen a variety of chiral ligands for the metal catalyst. |
| Incorrect Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity. Optimize the reaction temperature, often by cooling the reaction mixture. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Non-polar aprotic solvents often provide better enantioselectivity in catalytic reductions. |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Analyze the enantiomeric excess at different reaction times to check for product stability. If racemization is occurring, consider milder reaction conditions or a modified workup procedure. |
| Slow Reaction Rate | A slow reaction may require prolonged reaction times or higher temperatures, which can be detrimental to enantioselectivity. Consider increasing the catalyst loading, but be mindful of the cost implications. |
Data Presentation
Table 1: Diastereoselective Aziridination of meso-Diethyl 2,3-dibromosuccinate with Chiral Amines
The following data is representative and illustrates expected trends based on established principles of stereoselective synthesis.
| Entry | Chiral Amine | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | (R)-(+)-α-Methylbenzylamine | Dichloromethane (B109758) | 25 | 75:25 |
| 2 | (R)-(+)-α-Methylbenzylamine | Dichloromethane | 0 | 85:15 |
| 3 | (R)-(+)-α-Methylbenzylamine | Toluene | 25 | 80:20 |
| 4 | (S)-(-)-α-Methylbenzylamine | Dichloromethane | 25 | 24:76 |
| 5 | (R)-(+)-1-(1-Naphthyl)ethylamine | Dichloromethane | 0 | 92:8 |
Table 2: Enantioselective Debromination of Racemic this compound
The following data is representative and illustrates expected trends based on established principles of asymmetric catalysis.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Co(II) complex with Chiral Salen Ligand | Ethanol | 25 | 85 | 70 |
| 2 | Co(II) complex with Chiral Salen Ligand | Ethanol | 0 | 82 | 85 |
| 3 | Ru(II) complex with Chiral BINAP Ligand | Methanol (B129727) | 25 | 90 | 92 |
| 4 | Ru(II) complex with Chiral BINAP Ligand | Methanol | 0 | 88 | 98 |
| 5 | Rh(I) complex with Chiral Phosphine Ligand | Dichloromethane | 25 | 88 | 88 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Diethyl cis-1-((R)-1-phenylethyl)aziridine-2,3-dicarboxylate
Objective: To synthesize the cis-aziridine with high diastereoselectivity starting from meso-diethyl 2,3-dibromosuccinate.
Materials:
-
meso-Diethyl 2,3-dibromosuccinate
-
(R)-(+)-α-Methylbenzylamine
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add meso-diethyl 2,3-dibromosuccinate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of (R)-(+)-α-methylbenzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.
-
Add the amine/base solution dropwise to the stirred solution of the dibromosuccinate at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired diastereomer.
-
Characterize the product and determine the diastereomeric ratio using 1H NMR spectroscopy.
Protocol 2: Enantioselective Debromination of Racemic this compound
Objective: To achieve a high enantiomeric excess of diethyl fumarate (B1241708) through a catalytic debromination reaction.
Materials:
-
Racemic this compound
-
Chiral catalyst (e.g., Ru(II)-BINAP complex)
-
Reducing agent (e.g., NaBH4 or Hantzsch ester)
-
Anhydrous Methanol
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the chiral Ru(II)-BINAP catalyst (e.g., 2 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous methanol to the flask.
-
Add the racemic this compound (1.0 eq) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
In a separate flask, dissolve the reducing agent (e.g., Hantzsch ester, 1.2 eq) in anhydrous methanol.
-
Add the solution of the reducing agent to the reaction mixture via syringe pump over several hours.
-
Monitor the reaction by TLC or chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction by adding a few drops of acetone.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using an eluent of ethyl acetate and hexanes).
-
Determine the enantiomeric excess of the purified diethyl fumarate by chiral HPLC or GC analysis.
References
- 1. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
Technical Support Center: Diethyl 2,3-dibromosuccinate Nucleophilic Substitution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of Diethyl 2,3-dibromosuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the nucleophilic substitution of this compound?
A1: The main competing reaction is elimination (dehydrobromination) to form Diethyl 2-bromo-2-butenedioate and subsequently Diethyl acetylenedicarboxylate.[1] The desired nucleophilic substitution and the undesired elimination are often in competition, and the reaction conditions will dictate the major product.
Q2: What factors influence whether substitution or elimination is the major pathway?
A2: Several factors determine the ratio of substitution to elimination products. These include:
-
Temperature: Higher temperatures generally favor elimination.[2][3][4][5]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor S(N)2 substitution, while polar protic solvents (e.g., ethanol (B145695), water) can favor S(_N)1 and E1 pathways. Ethanol encourages elimination more than water.[5][6][7]
-
Nucleophile/Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination.[1] Strong, non-bulky nucleophiles favor S(_N)2 substitution. Weakly basic, strong nucleophiles (e.g., azide (B81097), thiolate) are excellent for substitution.[8]
-
Concentration: Higher concentrations of a strong base will favor the bimolecular E2 elimination pathway.[5]
Q3: What is the typical stereochemical outcome of the nucleophilic substitution on this compound?
A3: The nucleophilic substitution on vicinal dihalides like this compound typically proceeds via an S(_N)2 mechanism. This involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the carbon center. For a meso starting material, the product will be the d,l-diastereomer, and for a d,l starting material, the product will be the meso-diastereomer.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining with potassium permanganate (B83412) can be useful for visualizing the disappearance of any elimination byproducts (alkenes).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired substitution product. | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough. 2. Reaction Temperature is Too Low: The reaction may not have sufficient energy to overcome the activation barrier. 3. Poor Solubility of Reagents: Reactants may not be adequately dissolved in the chosen solvent. | 1. Select a Stronger Nucleophile: If possible, use a more nucleophilic reagent. For example, use sodium azide instead of a neutral amine if the final product allows for it. 2. Increase Reaction Temperature: Gradually increase the temperature, but be mindful that this can also increase the rate of elimination.[3][4] 3. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the nucleophile and substrate.[8] |
| The major product is the elimination product (Diethyl 2-bromo-2-butenedioate). | 1. Reaction Temperature is Too High: Elevated temperatures favor elimination over substitution.[2][3][4][5] 2. Use of a Strong, Bulky Base: Sterically hindered bases are more likely to act as a base than a nucleophile. 3. Inappropriate Solvent Choice: Solvents like ethanol can promote elimination.[5] | 1. Lower the Reaction Temperature: Run the reaction at room temperature or below if the nucleophile is sufficiently reactive. 2. Use a Non-hindered, Weakly Basic Nucleophile: Employ nucleophiles like azide (N(_3)
|
| A mixture of mono- and di-substituted products is obtained. | Incorrect Stoichiometry: An insufficient amount of the nucleophile will result in incomplete reaction, leaving mono-substituted intermediates. | Use a Stoichiometric Excess of the Nucleophile: Employing at least 2.2 equivalents of the nucleophile can help drive the reaction to completion and favor the di-substituted product. |
| Observed formation of Diethyl succinate. | Reductive Dehalogenation: Trace amounts of reducing agents or certain reaction conditions can lead to the reduction of the C-Br bonds. | Ensure Inert Atmosphere and High Purity Reagents: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Difficulty in purifying the final product. | 1. Similar Polarity of Products and Byproducts: The desired product and the elimination byproduct may have similar polarities, making separation by column chromatography challenging. 2. Residual Starting Material: The reaction may not have gone to completion. | 1. Optimize Reaction to Minimize Byproducts: First, try to improve the reaction selectivity towards the substitution product. For purification, consider alternative techniques like recrystallization or preparative HPLC. 2. Increase Reaction Time or Temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature while monitoring for elimination. |
Experimental Protocols
General Protocol for Nucleophilic Disubstitution with Sodium Azide
This protocol describes a general procedure for the synthesis of Diethyl 2,3-diazidosuccinate.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.2 - 2.5 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO(_3) solution three times.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Factors influencing reaction pathways.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and storage conditions for Diethyl 2,3-dibromosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of Diethyl 2,3-dibromosuccinate, alongside troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure reproducible experimental outcomes. The compound is sensitive to certain environmental factors and incompatible with specific chemical classes.
Recommended Storage
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is classified as a combustible solid.
Key Factors Influencing Stability
Several factors can impact the stability of this compound, leading to its degradation. These include exposure to incompatible materials, temperature, and light.
Incompatible Materials:
-
Bases: this compound is incompatible with strong bases.[1] Exposure to bases can catalyze elimination reactions, leading to the formation of diethyl 2-bromo-fumarate or diethyl fumarate.
-
Reducing Agents: Contact with reducing agents should be avoided.[1]
-
Moisture: While the ester is relatively stable to hydrolysis at ambient temperatures, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the ester functional groups.
Temperature:
-
Elevated temperatures can accelerate degradation. The compound has a boiling point of approximately 290.9°C at 760 mmHg, but thermal decomposition can occur at lower temperatures.[2]
Light:
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. | To minimize thermal degradation and hydrolysis. |
| Atmosphere | Tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |
| Light | Protect from light. | To prevent potential photochemical degradation. |
| Incompatibilities | Store away from strong bases and reducing agents. | To avoid chemical reactions leading to degradation. |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in an experimental setting.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. Presence of impurities in the starting material. | - Verify the purity of the compound using techniques like NMR or GC-MS before use. - Ensure storage conditions have been appropriate (cool, dry, protected from light, and away from incompatible substances). - Use freshly opened or properly stored material. |
| Discoloration of the compound (e.g., yellowing). | Potential degradation of the compound over time or exposure to contaminants. | - Discoloration may indicate the presence of degradation products. - Assess the purity of the material before use. If significant impurities are detected, purification or a fresh batch may be necessary. |
| Formation of a precipitate in solution. | The compound has a relatively low melting point (around 25°C) and may solidify at or below room temperature.[2] It could also be a sign of insolubility or reaction with the solvent. | - Gently warm the solution to see if the precipitate dissolves. - Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. - If the precipitate does not dissolve upon warming, it may be a degradation product or an impurity. |
| Low reactivity in a reaction where it is a substrate. | The compound may have degraded, leading to a lower concentration of the active reagent. | - Confirm the identity and purity of the this compound. - Consider that steric hindrance from the bromine atoms can influence its reactivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation pathways for this compound are elimination and nucleophilic substitution reactions. In the presence of a base, it can undergo dehydrobromination to form diethyl 2-bromofumarate and subsequently diethyl fumarate. Hydrolysis of the ester groups can also occur under aqueous acidic or basic conditions, yielding 2,3-dibromosuccinic acid and ethanol.
Q2: How can I check the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities. The proton NMR spectrum of pure this compound is expected to show characteristic signals for the methine and ethyl ester protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight and fragmentation patterns, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any non-volatile impurities.
Q3: What are the visual signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from colorless or pale yellow to a darker yellow or brown hue. The formation of a precipitate or a change in the physical state (e.g., from a solid to a liquid at a lower temperature than expected) could also indicate the presence of impurities or degradation products.
Q4: Is this compound sensitive to air?
A4: While not pyrophoric, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to moisture or oxidation, especially if the compound will be stored for an extended period after opening. The primary concern with air exposure is the presence of moisture, which can lead to hydrolysis.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a suitable, labeled container and disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.[1]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
Diethyl 2,3-Dibromosuccinate Reaction Scale-Up: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations and challenges associated with scaling up the synthesis of diethyl 2,3-dibromosuccinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory synthesis involves the bromination of diethyl fumarate (B1241708) or diethyl maleate. This reaction typically uses elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as carbon tetrachloride or chloroform.[1][2] The addition of bromine across the double bond of the starting ester is a common and effective method.
Q2: What are the primary safety concerns when working with this reaction at a larger scale?
Scaling up the synthesis of this compound introduces significant safety challenges. Key concerns include:
-
Handling of Bromine: Bromine is a highly corrosive, toxic, and volatile substance.[3] Large quantities increase the risk of hazardous exposure and require specialized handling procedures, including the use of personal protective equipment (PPE) and well-ventilated areas.[4]
-
Exothermic Reaction: The bromination reaction is exothermic. On a larger scale, heat dissipation becomes critical to prevent runaway reactions.[5] Proper reactor design and cooling systems are essential.
-
Solvent Handling: The use of large volumes of solvents like carbon tetrachloride (a known carcinogen) or other volatile organic compounds (VOCs) presents flammability and toxicity risks.
-
Byproduct Formation: The reaction can produce hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. Appropriate scrubbing systems are necessary to neutralize HBr emissions.
Q3: What are the critical process parameters to control during scale-up?
Successful scale-up requires precise control over several parameters:
-
Temperature: Maintaining a controlled temperature, typically below 50°C, is crucial to minimize the formation of over-brominated and other side products.[1]
-
Reagent Addition Rate: Slow and controlled addition of the brominating agent helps to manage the exothermic nature of the reaction and maintain temperature control.
-
Mixing: Efficient mixing is vital to ensure homogeneity, uniform temperature distribution, and optimal contact between reactants. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the degradation of the product.
Q4: How is this compound typically purified at an industrial scale?
High purity is often achieved through recrystallization.[1] For large-scale production, fractional vacuum distillation is a common and effective method for separating the desired product from unreacted starting materials, byproducts, and solvents. The work-up procedure typically involves washing the reaction mixture to remove acidic impurities before distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Product loss during workup. - Side reactions due to poor temperature control. | - Increase reaction time and monitor progress via analytical methods (e.g., GC, HPLC). - Optimize extraction and distillation procedures. - Ensure efficient cooling and maintain the recommended reaction temperature.[1][6] |
| Product Discoloration (Yellow to Brown) | - Presence of unreacted bromine. - Formation of degradation products at elevated temperatures. | - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to quench excess bromine. - Lower the reaction and distillation temperatures. Consider purification by recrystallization. |
| Formation of Multiple Byproducts | - Over-bromination. - Elimination reactions. | - Use a stoichiometric amount of the brominating agent and ensure slow, controlled addition. - Maintain a neutral or slightly acidic pH during the reaction to suppress elimination reactions, which are often base-catalyzed.[1] |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Inconsistent process parameters (temperature, mixing, addition rate). | - Establish strict quality control specifications for all starting materials. - Implement robust process controls and standard operating procedures (SOPs) to ensure consistency. |
| Runaway Reaction | - Poor heat removal. - Too rapid addition of the brominating agent. | - Ensure the reactor's cooling system is adequately sized for the scale of the reaction. - Implement a slow and controlled addition protocol with real-time temperature monitoring.[5] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
Diethyl fumarate
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl fumarate in carbon tetrachloride.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a 5% sodium bicarbonate solution to neutralize any HBr and quench unreacted bromine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or vacuum distillation.
Process Visualization
Below are diagrams illustrating the key experimental workflow and a troubleshooting logic tree for the scale-up of this compound synthesis.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing Diastereomers of Diethyl 2,3-dibromosuccinate using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diastereomer Analysis by NMR
Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This difference extends to their behavior in a magnetic field, resulting in unique NMR spectra for each diastereomer. Key parameters for differentiation include chemical shifts (δ), which are influenced by the local electronic environment of a nucleus, and coupling constants (J), which provide information about the dihedral angles between adjacent protons. By analyzing the ¹H and ¹³C NMR spectra, researchers can effectively identify and quantify the individual diastereomers in a mixture.
The primary focus of this guide is the analysis of the methine protons (CHBr) and carbons, as their magnetic environments are most significantly affected by the relative stereochemistry.
Data Presentation: A Comparative Analysis
The following tables summarize the expected ¹H and ¹³C NMR data for the meso and racemic diastereomers of diethyl 2,3-dibromosuccinate, based on data for the analogous dimethyl ester and theoretical predictions.
Table 1: ¹H NMR Spectral Data Comparison
| Signal | meso-Diethyl 2,3-dibromosuccinate (Predicted) | racemic-Diethyl 2,3-dibromosuccinate (Analog Data¹) |
| CHBr | ~4.6 - 4.8 ppm (singlet) | 4.78 ppm (singlet) |
| -OCH₂CH₃ | Quartet | Quartet |
| -OCH₂CH₃ | Triplet | Triplet |
| J-coupling (H-C-C-H) | Not observable (equivalent protons) | 9.3 Hz |
¹Data for dimethyl dl-2,3-dibromosuccinate.
Table 2: ¹³C NMR Spectral Data Comparison
| Signal | meso-Diethyl 2,3-dibromosuccinate (Predicted) | racemic-Diethyl 2,3-dibromosuccinate (Predicted) |
| C=O | ~168 ppm | ~168 ppm |
| CHBr | ~50 ppm | ~50 ppm |
| -OCH₂CH₃ | ~62 ppm | ~62 ppm |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm |
Experimental Protocol
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of this compound diastereomers.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.
-
Concentration: Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Use a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width: A spectral width of 10-12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-5 second relaxation delay is recommended.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
3. Data Processing and Analysis:
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, etc.).
-
Processing Steps:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the relevant signals for quantitative analysis.
-
-
Analysis:
-
Identify the chemical shifts of the methine (CHBr) protons.
-
Measure the coupling constant (J-value) for the methine protons in the racemic diastereomer.
-
Compare the number of signals in the ¹³C NMR spectrum to differentiate between the meso and racemic forms.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for distinguishing the diastereomers of this compound using NMR spectroscopy.
A Researcher's Guide to Mass Spectrometry Validation: Analyzing the Reaction Products of Diethyl 2,3-dibromosuccinate
In the realm of synthetic chemistry, unequivocal product identification is paramount. This guide provides a comparative framework for validating the reaction products of diethyl 2,3-dibromosuccinate using mass spectrometry. We will explore a common transformation—reductive debromination—and contrast the expected product, diethyl fumarate (B1241708), with the starting material and a potential nucleophilic substitution byproduct, diethyl 2-bromo-3-hydroxysuccinate. This guide is tailored for researchers, scientists, and drug development professionals who rely on precise analytical techniques for compound characterization.
Experimental Protocols
A detailed understanding of the experimental procedure is crucial for interpreting analytical data. Below are the protocols for the synthesis and subsequent mass spectrometric analysis.
1. Reductive Debromination of this compound
-
Objective: To synthesize diethyl fumarate from this compound via a zinc-mediated reductive debromination.
-
Materials: this compound, zinc dust, glacial acetic acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.
-
With vigorous stirring, add 0.5 g of zinc dust portion-wise over 15 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-25°C.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Pour the reaction mixture into 50 mL of cold water and extract with 3 x 20 mL of diethyl ether.
-
Combine the organic extracts and wash with 2 x 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient.
-
2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the purified product and the starting material in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/s
-
Source Temperature: 230°C
-
Inlet: Direct infusion or GC-MS
-
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative mass spectrometry data for the starting material, the desired product, and a potential byproduct. The presence of bromine isotopes (79Br and 81Br in a roughly 1:1 ratio) in the starting material and the substitution byproduct results in characteristic isotopic patterns.[1][2]
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Key Diagnostic Ions (m/z) and their Interpretation |
| This compound (Starting Material) | C8H12Br2O4 | 329.91 | 329.9, 331.9, 333.9: Molecular ion cluster (M, M+2, M+4) with a characteristic 1:2:1 intensity ratio for two bromine atoms.[1] 251, 253: Loss of one bromine atom ([M-Br]+). 172: Loss of two bromine atoms ([M-2Br]+). |
| Diethyl Fumarate (Expected Product) | C8H12O4 | 172.07 | 172.1: Molecular ion (M+). 127.1: Loss of an ethoxy group ([M-OC2H5]+).[3][4][5] 99.1: Loss of an ethoxycarbonyl group ([M-COOC2H5]+). |
| Diethyl 2-bromo-3-hydroxysuccinate (Potential Byproduct) | C8H13BrO5 | 268.00 | 268.0, 270.0: Molecular ion cluster (M, M+2) with a characteristic 1:1 intensity ratio for one bromine atom.[1][2] 189.0: Loss of one bromine atom ([M-Br]+). 223.0, 225.0: Loss of an ethoxy group ([M-OC2H5]+). |
Note: The m/z values are for the most abundant isotope.
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and the logical steps in data interpretation.
Caption: Experimental workflow from reaction to analysis.
Caption: Logical flow for mass spectrum interpretation.
Conclusion
Mass spectrometry is an indispensable tool for the validation of chemical reactions. By carefully analyzing the molecular ion and the isotopic and fragmentation patterns, researchers can confidently identify the products of a reaction.[6][7] The characteristic isotopic signature of bromine-containing compounds provides a clear marker for their presence or absence.[1][2] In the case of the reductive debromination of this compound, a successful reaction is confirmed by the disappearance of the dibrominated isotopic pattern and the appearance of a molecular ion at m/z 172, corresponding to diethyl fumarate, along with its characteristic ester fragmentation. This systematic approach, combining robust experimental protocols with detailed data analysis, ensures the integrity of synthetic products in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Navigating Synthesis: A Comparative Guide to Alternatives for Diethyl 2,3-Dibromosuccinate
For researchers, scientists, and drug development professionals seeking versatile reagents for stereocontrolled synthesis, diethyl 2,3-dibromosuccinate has long been a staple. However, a range of alternative reagents offer comparable or, in some cases, advantageous properties for specific applications. This guide provides an objective comparison of key alternatives, supported by available experimental data and detailed protocols, to inform your selection process.
This guide focuses on the most direct and viable alternatives to this compound, primarily exploring its dimethyl ester counterpart and another vicinal dibromide, meso-1,2-dibromo-1,2-diphenylethane (B7791125). The comparison will center on their application in two key synthetic transformations: the synthesis of aziridine-2,3-dicarboxylates and elimination reactions to form carbon-carbon double bonds.
Executive Summary of Alternatives
| Reagent | Key Advantages | Key Disadvantages | Primary Applications |
| Dimethyl 2,3-dibromosuccinate | High reactivity, similar to the diethyl ester. Often more cost-effective. | Potentially slight differences in solubility and reaction kinetics. | Direct replacement for this compound in most applications, including aziridination and elimination reactions. |
| meso-1,2-Dibromo-1,2-diphenylethane | Rigid structure can lead to high stereoselectivity. Phenyl groups can influence reactivity and solubility. | Structurally different, leading to different product scaffolds. Not a direct replacement for succinate (B1194679) derivatives. | Synthesis of stilbene (B7821643) derivatives and phenyl-substituted heterocycles. |
Comparative Performance Data
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables summarize typical performance characteristics based on established chemical principles and reported data.
Aziridination Reactions
The synthesis of aziridines, crucial building blocks in medicinal chemistry, is a primary application of vicinal dibromosuccinates. The reaction typically proceeds via a double nucleophilic substitution with a primary amine.
| Reagent | Nucleophile | Typical Solvent | Typical Yield | Notes |
| This compound | Primary Amines (e.g., Benzylamine (B48309), Aniline) | Ethanol, Acetonitrile | Good to Excellent | A well-established and versatile reagent for this transformation. |
| Dimethyl 2,3-dibromosuccinate | Primary Amines (e.g., Benzylamine, Aniline) | Methanol, Ethanol | Good to Excellent | Expected to have very similar reactivity and yields to the diethyl ester. |
| meso-1,2-Dibromo-1,2-diphenylethane | Ammonia, Primary Amines | Varies | Moderate to Good | Yields phenyl-substituted aziridines. The stereochemistry of the starting material dictates the product's stereochemistry. |
Elimination Reactions
Base-mediated elimination of HBr from vicinal dibromosuccinates provides access to important unsaturated esters. The choice of base and reaction conditions can influence the stereochemical outcome (E vs. Z).
| Reagent | Base | Typical Solvent | Major Product | Typical Yield |
| This compound | Potassium tert-butoxide | THF | Diethyl fumarate (B1241708) (E-isomer) | High |
| Dimethyl 2,3-dibromosuccinate | Sodium ethoxide | Ethanol | Dimethyl fumarate (E-isomer) | High |
| meso-1,2-Dibromo-1,2-diphenylethane | Strong Base | Varies | Stilbene (E or Z depending on stereoisomer and conditions) | High |
Experimental Protocols
The following are representative experimental protocols for the synthesis of aziridines and for elimination reactions using this compound and its alternatives.
Protocol 1: Synthesis of Diethyl cis-1-Benzylaziridine-2,3-dicarboxylate
Objective: To synthesize a key aziridine (B145994) derivative using this compound.
Materials:
-
meso-Diethyl 2,3-dibromosuccinate
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve meso-diethyl 2,3-dibromosuccinate (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield diethyl cis-1-benzylaziridine-2,3-dicarboxylate.
Protocol 2: Synthesis of Dimethyl fumarate via Elimination
Objective: To demonstrate the elimination reaction of dimethyl 2,3-dibromosuccinate.
Materials:
-
meso-Dimethyl 2,3-dibromosuccinate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a separate flask, dissolve meso-dimethyl 2,3-dibromosuccinate (1.0 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution (2.0 eq) dropwise to the dibromosuccinate solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield dimethyl fumarate.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: General mechanism for aziridine synthesis.
Caption: E2 elimination mechanism for alkene synthesis.
Conclusion
Both dimethyl 2,3-dibromosuccinate and meso-1,2-dibromo-1,2-diphenylethane present viable alternatives to this compound in specific synthetic contexts. Dimethyl 2,3-dibromosuccinate serves as a near-direct replacement, with its performance expected to be highly comparable to the diethyl ester. The choice between the two may ultimately depend on commercial availability, cost, and subtle differences in solubility or reaction kinetics for a particular system. In contrast, meso-1,2-dibromo-1,2-diphenylethane offers a pathway to structurally distinct, phenyl-substituted products, where its rigid stereochemistry can be a significant advantage for controlling the stereochemical outcome of the reaction. Researchers are encouraged to consider the specific goals of their synthesis when selecting the most appropriate reagent.
Comparison of different brominating agents for succinate esters
A Comparative Guide to Brominating Agents for Succinate (B1194679) Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine into organic molecules is a fundamental transformation in chemical synthesis, providing a versatile handle for further functionalization. Brominated succinate esters, in particular, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures.[1][2][3] The reactivity of their vicinal bromine atoms allows for a variety of subsequent reactions, including nucleophilic substitutions and eliminations.[1][2]
The choice of brominating agent is a critical parameter that dictates the yield, selectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for the α-bromination of succinate esters, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The selection of a brominating agent for succinate esters depends on the desired outcome, whether it be mono- or di-bromination at the α-positions. The most common agents for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Other methods, such as electrochemical bromination, offer alternative approaches.
| Brominating Agent | Key Applications | Advantages | Disadvantages | Typical Byproducts |
| Elemental Bromine (Br₂) ** | α-Bromination of carbonyls, electrophilic addition to alkenes.[4] | Strong brominating agent, readily available.[4] | Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be exothermic and produce corrosive HBr gas.[4][5] | Hydrogen Bromide (HBr) |
| N-Bromosuccinimide (NBS) | Allylic, benzylic, and α-bromination of carbonyls.[4][6][7] | Easy-to-handle crystalline solid; provides a low, constant concentration of Br₂, minimizing side reactions.[4][8] | Can be unreliable if impure; often requires a radical initiator (e.g., AIBN, benzoyl peroxide) or light.[4][6] | Succinimide[5] |
| Electrochemical Bromination | Aromatic C-H bromination, synthesis of aryl bromides.[9][10] | Mild reaction conditions; avoids use of hazardous bromine reagents by using salts like NaBr.[9][11] | Requires specialized electrochemical equipment; may have limited substrate scope.[9] | Dependent on electrolyte and solvent system. |
| Pyridine Hydrobromide Perbromide | α-Bromination of ketones.[12][13] | Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[4][13] | Can be less reactive than Br₂.[4] | Pyridine Hydrobromide |
| Copper(II) Bromide (CuBr₂) ** | α-Bromination of ketones.[12][13] | Solid reagent, avoids the use of elemental bromine. | Can require higher temperatures and longer reaction times, resulting in moderate yields.[12][13] | Copper(I) Bromide |
Experimental Protocols
The following protocols describe the α-bromination of a model substrate, diethyl succinate.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)
This method utilizes NBS for the mono-bromination of diethyl succinate under free-radical conditions. The reaction is a variation of the Wohl-Ziegler reaction.[6]
Materials:
-
Diethyl succinate
-
N-Bromosuccinimide (NBS), recrystallized[6]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous[6]
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl succinate (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (or benzoyl peroxide).
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be initiated and maintained using a heat lamp or oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide (B58015) byproduct floating on the surface.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl α-bromosuccinate.
-
Purify the product by vacuum distillation.
**Protocol 2: α,α'-Dibromination using Elemental Bromine (Br₂) **
This protocol is adapted from the Hell-Volhard-Zelinskii reaction, which is used for the α-bromination of carboxylic acids and their derivatives.[14][15] The reaction proceeds via an acid bromide enol intermediate.
Materials:
-
Diethyl succinate
-
Elemental Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus[16]
-
Thionyl Chloride (optional, can act as solvent and reagent)[16]
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of Br₂ and PBr₃.
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a trap (e.g., NaOH solution), add diethyl succinate (1 equivalent) and a catalytic amount of PBr₃.
-
Heat the mixture gently.
-
Add elemental bromine (2.2 equivalents) dropwise from the dropping funnel. An exothermic reaction may occur. Maintain control by adjusting the addition rate and external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence stops, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude diethyl 2,3-dibromosuccinate.[1]
-
Purify the product by recrystallization or vacuum distillation.
Reaction Mechanisms and Workflows
Experimental Workflow
The general workflow for the bromination of succinate esters involves reaction setup, execution under controlled conditions, workup to isolate the crude product, and final purification.
Caption: General experimental workflow for the bromination of succinate esters.
Free-Radical Bromination Mechanism with NBS
The α-bromination of succinate esters with NBS proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[6][17] This pathway is favored over electrophilic addition, especially when using a radical initiator, because NBS provides a low, steady concentration of elemental bromine.[8]
Caption: Free-radical chain mechanism for α-bromination using NBS.[17]
References
- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 2. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]
- 3. This compound | 608-82-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Electrochemical bromination of late stage intermediates and drug molecules | RTI [rti.org]
- 11. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. byjus.com [byjus.com]
Purity Analysis of Synthesized Diethyl 2,3-dibromosuccinate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized Diethyl 2,3-dibromosuccinate, a key intermediate in various organic syntheses.
This guide offers a detailed experimental protocol for a reversed-phase HPLC method, presents a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and includes a visual workflow to aid in methodological understanding.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a powerful and widely used technique for the purity analysis of moderately polar to nonpolar organic compounds like this compound. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC Method
A robust reversed-phase HPLC method was developed for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as esters have weak chromophores, a low wavelength is often necessary).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the bromination of a precursor such as diethyl succinate, diethyl fumarate, or diethyl maleate. Potential impurities that can arise from this synthesis and should be resolved by the HPLC method include:
-
Unreacted Starting Material: Diethyl succinate, diethyl fumarate, or diethyl maleate.
-
Monobrominated Intermediate: Diethyl 2-bromosuccinate.
-
Over-brominated Byproducts: Diethyl 2,2,3-tribromosuccinate.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Diastereomers: The product can exist as a meso compound and a racemic mixture of enantiomers (d- and l-isomers). While a standard C18 column may not separate enantiomers, it can often separate diastereomers. Chiral HPLC would be required for the separation of enantiomers.
Comparison of Analytical Methods for Purity Analysis
While HPLC is a robust method for purity determination, other techniques offer complementary information and may be more suitable for specific analytical challenges. The following table provides a comparison of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantitation based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Good for separating diastereomers. | Suitable for volatile and thermally stable compounds. Excellent for identifying volatile impurities and residual solvents. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information and can quantify without a specific reference standard of the analyte. |
| Quantitation | Relative quantitation based on peak area percentage. Requires a reference standard for absolute quantitation. | Relative quantitation based on peak area. Can provide absolute quantitation with a suitable internal standard. | Absolute quantitation is possible using a certified internal standard. Can determine purity without a reference standard of the analyte itself.[1][2] |
| Sensitivity | High (typically ppm levels). | Very high (can reach ppb levels), especially for volatile impurities. | Moderate (typically requires mg of sample). |
| Impurity Identification | Retention time matching with known standards. Hyphenation with MS (LC-MS) is needed for structural elucidation of unknown impurities. | Provides mass spectra which act as a chemical fingerprint for impurity identification. | Provides detailed structural information of impurities if their signals are resolved from the main component. |
| Strengths | Versatile, robust, and widely available. Good for routine quality control. | High sensitivity and excellent identification capabilities for volatile compounds. | Provides an absolute measure of purity, is non-destructive, and offers structural information.[1][3] |
| Limitations | Requires chromophores for UV detection. May not be suitable for very volatile impurities. Absolute quantitation requires a pure reference standard. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. |
Visualizing the Purity Analysis Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The purity of synthesized this compound can be reliably determined using a straightforward reversed-phase HPLC method. This technique offers a good balance of accuracy, precision, and accessibility for routine quality control. For a more comprehensive purity profile, especially for the identification of unknown volatile impurities or for obtaining an absolute purity value without a specific reference standard, complementary techniques such as GC-MS and qNMR are invaluable. The choice of the most appropriate analytical method will depend on the specific requirements of the research or development phase, the nature of the expected impurities, and the available instrumentation. By employing a combination of these powerful analytical tools, researchers can ensure the quality and integrity of their synthesized chemical intermediates.
References
A Comparative Guide to the X-ray Crystallography of Diethyl 2,3-Dibromosuccinate Isomers and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoisomers of diethyl 2,3-dibromosuccinate, focusing on their three-dimensional structures as determined by X-ray crystallography. Due to the limited availability of public crystallographic data for the diethyl esters, this guide presents a detailed examination of the closely related parent compounds, meso- and racemic-2,3-dibromosuccinic acid, as valuable proxies for understanding the conformational and stereochemical properties of their ester derivatives.
Stereoisomers of this compound
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a pair of enantiomers (d- and l-forms), which are collectively known as the racemic mixture. The spatial arrangement of the bromine atoms and the ester groups in these isomers dictates their physical properties and chemical reactivity, making their structural elucidation crucial for applications in organic synthesis and drug design.
The relationship between the stereoisomers of this compound and their synthetic precursors, diethyl maleate (B1232345) and diethyl fumarate, is illustrated in the following diagram. The anti-addition of bromine to the double bond is a key factor in determining the stereochemical outcome.
Caption: Stereospecific synthesis of this compound isomers.
Crystallographic Data Comparison
| Parameter | meso-2,3-Dibromosuccinic Acid | racemic-2,3-Dibromosuccinic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 14.244(1) | 12.725 |
| b (Å) | 5.1664(6) | 6.1670 |
| c (Å) | Not Reported | 10.228 |
| α (°) | 90 | 90 |
| β (°) | Not Reported | 111.980 |
| γ (°) | 90 | 90 |
| Volume (ų) | Not Reported | Not Reported |
| Z (Molecules/unit cell) | Not Reported | 4 |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
Note: The complete unit cell parameters for meso-2,3-dibromosuccinic acid were not available in the provided search results.
Experimental Protocols
The following section outlines a general experimental protocol for the single-crystal X-ray diffraction analysis of small organic molecules like the isomers of this compound.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.
-
Materials:
-
Purified sample of the this compound isomer.
-
A selection of high-purity solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane).
-
-
Procedure:
-
Dissolve a small amount of the compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating to achieve a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
-
X-ray Data Collection
-
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
-
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The crystal is centered in the X-ray beam.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various orientations.
-
Structure Solution and Refinement
-
Software:
-
Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution and refinement.
-
-
Procedure:
-
The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using various crystallographic metrics.
-
The following diagram illustrates a generalized workflow for X-ray crystallography.
Caption: A simplified workflow for determining a crystal structure.
Conclusion
The determination of the three-dimensional structure of molecules through X-ray crystallography is a powerful tool for understanding their chemical and physical properties. While the specific crystal structures of this compound isomers are not currently available in the public domain, the analysis of their parent diacids provides a solid foundation for predicting their molecular conformations and packing arrangements. The experimental protocols outlined in this guide offer a general framework for researchers seeking to perform crystallographic studies on these and other small organic molecules. Further research to obtain and publish the crystal structures of the diethyl ester isomers would be a valuable contribution to the field.
A Comparative Guide to the Synthesis of Substituted Succinates
For Researchers, Scientists, and Drug Development Professionals
Substituted succinates are key structural motifs in a wide array of biologically active molecules and are pivotal building blocks in medicinal chemistry and materials science. The efficient and stereocontrolled synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of several prominent synthetic methodologies for accessing substituted succinates, supported by experimental data, to assist researchers in selecting the most appropriate route for their specific applications.
Key Synthetic Routes at a Glance
Four principal strategies for the synthesis of substituted succinates are benchmarked in this guide:
-
Michael Addition: A versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Stetter Reaction: A nucleophilic acylation reaction that utilizes an aldehyde and a Michael acceptor to form 1,4-dicarbonyl compounds.
-
Radical Addition: A method involving the addition of a free radical to an alkene, offering a distinct approach to C-C bond formation.
-
Asymmetric Hydrogenation: A powerful technique for the stereoselective reduction of unsaturated precursors to yield chiral succinates.
The following sections provide a detailed comparison of these methods, including quantitative data on their performance, detailed experimental protocols for key reactions, and visual representations of the reaction pathways and workflows.
Data Presentation: A Comparative Analysis
The performance of each synthetic route is summarized in the following tables, offering a clear comparison of yields, stereoselectivity, and reaction conditions across a range of substrates.
Table 1: Michael Addition of Aldehydes to N-Substituted Maleimides
The organocatalytic Michael addition of α,α-disubstituted aldehydes to N-substituted maleimides provides a direct route to highly functionalized succinimides. The use of chiral primary amine-salicylamide organocatalysts can achieve high yields and enantioselectivities.[1]
| Entry | Aldehyde | Maleimide (B117702) (N-Substituent) | Product | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | Phenyl | (R)-3-(2-Methyl-1-oxopropyl)-1-phenylpyrrolidine-2,5-dione | 95 | 88 |
| 2 | Isobutyraldehyde | 4-Methylphenyl | (R)-3-(2-Methyl-1-oxopropyl)-1-(p-tolyl)pyrrolidine-2,5-dione | 98 | 88 |
| 3 | Isobutyraldehyde | 4-Methoxyphenyl | (R)-1-(4-Methoxyphenyl)-3-(2-methyl-1-oxopropyl)pyrrolidine-2,5-dione | 92 | 89 |
| 4 | Isobutyraldehyde | 3-Chlorophenyl | (R)-1-(3-Chlorophenyl)-3-(2-methyl-1-oxopropyl)pyrrolidine-2,5-dione | 91 | 72 |
| 5 | Cyclopentanecarbaldehyde | Phenyl | (R)-3-(Cyclopentanecarbonyl)-1-phenylpyrrolidine-2,5-dione | 99 | 82 |
| 6 | Cyclohexanecarbaldehyde | Phenyl | (R)-3-(Cyclohexanecarbonyl)-1-phenylpyrrolidine-2,5-dione | 93 | 36 |
Table 2: NHC-Catalyzed Stetter Reaction of Aldehydes with N-Substituted Itaconimides
The N-heterocyclic carbene (NHC)-catalyzed Stetter reaction offers an efficient method for the synthesis of succinimide (B58015) derivatives bearing 1,4-dicarbonyl scaffolds. This reaction demonstrates good functional group tolerance for both the aldehyde and the itaconimide.[2][3]
| Entry | Aldehyde | Itaconimide (N-Substituent) | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Phenyl | 3-((4-Chlorophenyl)carbonylmethyl)-1-phenylpyrrolidine-2,5-dione | 80 |
| 2 | 4-Bromobenzaldehyde | Phenyl | 3-((4-Bromophenyl)carbonylmethyl)-1-phenylpyrrolidine-2,5-dione | 75 |
| 3 | 4-Nitrobenzaldehyde | Phenyl | 3-((4-Nitrophenyl)carbonylmethyl)-1-phenylpyrrolidine-2,5-dione | 91 |
| 4 | 4-Methoxybenzaldehyde | Phenyl | 3-((4-Methoxyphenyl)carbonylmethyl)-1-phenylpyrrolidine-2,5-dione | 63 |
| 5 | Benzaldehyde | Phenyl | 3-(2-Oxo-2-phenylethyl)-1-phenylpyrrolidine-2,5-dione | 52 |
| 6 | 4-Chlorobenzaldehyde | 4-Methoxyphenyl | 3-((4-Chlorophenyl)carbonylmethyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 72 |
| 7 | 4-Chlorobenzaldehyde | Benzyl | 1-Benzyl-3-((4-chlorophenyl)carbonylmethyl)pyrrolidine-2,5-dione | 65 |
Table 3: Diastereoselective Radical Addition to a Chiral Fumarate (B1241708)
The addition of organocuprates to chiral fumarates, a type of conjugate addition that can have radical character, allows for the diastereoselective synthesis of substituted succinates. The use of a chiral auxiliary directs the stereochemical outcome of the reaction.
| Entry | R in Li[RCuI] | Product | Yield (%) | dr |
| 1 | Me | Methyl-substituted succinate | 89 | 19:1 |
| 2 | n-Bu | n-Butyl-substituted succinate | 85 | >20:1 |
| 3 | i-Pr | Isopropyl-substituted succinate | 78 | >20:1 |
| 4 | Ph | Phenyl-substituted succinate | 82 | >20:1 |
| 5 | Vinyl | Vinyl-substituted succinate | 75 | >20:1 |
Table 4: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Aryl Maleimides
The asymmetric hydrogenation of N-aryl maleimides catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands is a highly effective method for producing enantioenriched succinimides.
| Entry | Maleimide (N-Substituent) | Catalyst Ligand | Product | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-SynPhos | (R)-1-Phenylpyrrolidine-2,5-dione | >99 | 93 |
| 2 | 4-Methoxyphenyl | (R)-SynPhos | (R)-1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | >99 | 91 |
| 3 | 4-Chlorophenyl | (R)-SynPhos | (R)-1-(4-Chlorophenyl)pyrrolidine-2,5-dione | >99 | 94 |
| 4 | 3-Chlorophenyl | (R)-SynPhos | (R)-1-(3-Chlorophenyl)pyrrolidine-2,5-dione | >99 | 95 |
| 5 | 2-Methylphenyl | (R)-SynPhos | (R)-1-(o-tolyl)pyrrolidine-2,5-dione | 95 | 85 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
General Procedure for the Organocatalytic Michael Addition of Aldehydes to Maleimides[1]
To a solution of the N-substituted maleimide (0.2 mmol) and the chiral primary amine-salicylamide organocatalyst (0.02 mmol) in toluene (B28343) (0.5 mL) is added the aldehyde (0.4 mmol). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched with 2 N HCl (10 mL) and the mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with saturated aqueous NaHCO3 (10 mL) and brine (10 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired succinimide product.
General Procedure for the NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides[3]
In an oven-dried vial equipped with a magnetic stir bar, the N-substituted itaconimide (0.52 mmol, 1.5 equiv) and the NHC precatalyst (0.052 mmol, 15 mol%) are dissolved in anhydrous THF (2 mL) under an argon atmosphere. To this solution, K2CO3 (0.26 mmol, 50 mol%) is added, and the mixture is stirred for 5 minutes at room temperature. The aromatic aldehyde (0.35 mmol, 1.0 equiv) is then added, and the reaction mixture is stirred at 60 °C for the time indicated in the corresponding table. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired succinimide derivative.
General Procedure for the Diastereoselective Conjugate Addition of Monoorganocuprates to a Chiral Fumarate
To a solution of an aryl bromide (0.91 mmol) in THF (2.0 mL) at -78 °C is added n-BuLi (0.90 mmol) dropwise, and the solution is stirred for 15 minutes. This solution is then added via cannula to a suspension of (CuI)4(DMS)3 (0.95 mmol) in THF (2.8 mL) at -78 °C, and the resulting mixture is stirred for 20 minutes. Iodotrimethylsilane is added dropwise, and stirring is continued for 5 minutes. A solution of the chiral fumarate (0.73 mmol) in THF (1.0 mL) is then added dropwise, and the reaction is stirred for 6 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the substituted succinate.
General Procedure for the Rhodium-Catalyzed Asymmetric Hydrogenation of N-Aryl Maleimides
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}2] (0.0025 mmol) and the chiral phosphine ligand (e.g., (R)-SynPhos, 0.0055 mmol) in a 1:1 mixture of toluene and CH2Cl2 (1.0 mL) is stirred at room temperature for 20-30 minutes. This catalyst solution is then transferred to a stainless steel autoclave containing the N-aryl maleimide (0.25 mmol). The autoclave is pressurized with H2 (600 psi) and the reaction is stirred at 28 °C for 20-24 hours. After carefully releasing the hydrogen, a saturated aqueous solution of sodium carbonate is added, and the mixture is stirred for 15-30 minutes. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the benchmarked synthetic routes.
Caption: Experimental workflow for the Michael addition route.
Caption: Simplified signaling pathway for the Stetter reaction.
Caption: Logical relationship in asymmetric hydrogenation.
References
A Comparative Guide to the Reactivity of Vicinal Dibromide Diastereomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, vicinal dibromides are pivotal intermediates, offering a gateway to a variety of functional groups through elimination and substitution reactions. However, the reactivity of these compounds is not uniform and is profoundly influenced by their stereochemistry. This guide provides an objective comparison of the reactivity of two common pairs of vicinal dibromide diastereomers—cis- and trans-1,2-dibromocyclohexane (B146542), and meso- and dl-stilbene dibromide—supported by experimental data and detailed protocols.
Core Principles: The Stereochemical Mandate for Reactivity
The differing reactivity of vicinal dibromide diastereomers is primarily dictated by the stereoelectronic requirements of the transition states in their characteristic reactions. Two key reaction pathways are examined:
-
Base-Induced Dehydrobromination (E2): This reaction involves the elimination of a hydrogen and a bromine atom to form a vinyl bromide, which can sometimes undergo a second elimination to yield an alkyne. The E2 mechanism stringently requires an anti-periplanar arrangement of the proton and the leaving group, meaning they must be in the same plane and oriented in opposite directions (a 180° dihedral angle).
-
Iodide-Induced Debromination (E2): This reaction results in the formation of an alkene through the elimination of both bromine atoms. This process is also a stereospecific E2 reaction, where the iodide ion acts as both a nucleophile and a reducing agent. It requires an anti-periplanar arrangement of the two bromine atoms for concerted elimination to occur.
The ability of a diastereomer to adopt the necessary low-energy conformation to meet these geometric demands is the primary determinant of its reaction rate and, in some cases, the identity of the resulting product.
Case Study 1: cis- vs. trans-1,2-Dibromocyclohexane
The rigid chair conformation of the cyclohexane (B81311) ring makes this pair of isomers a classic example of how stereochemistry governs reactivity. The key to their differential reactivity lies in the accessibility of conformations where the leaving groups can assume axial positions, a prerequisite for an anti-periplanar E2 transition state.
Reactivity Comparison
| Reaction Type | Reagent/Conditions | cis-1,2-Dibromocyclohexane | trans-1,2-Dibromocyclohexane | Rationale for Reactivity Difference |
| Dehydrobromination (E2) | Alcoholic KOH | Faster Reaction Rate | Slower Reaction Rate | The cis-isomer can readily adopt a chair conformation with one axial Br and an adjacent axial H, facilitating a fast E2 reaction. The trans-isomer must flip to a less stable diaxial conformation for the E2 reaction, which is energetically unfavorable.[1][2] |
| Product(s) of Dehydrobromination | Alcoholic KOH | 1-Bromocyclohexene (Zaitsev product) | 3-Bromocyclohexene (Anti-Zaitsev product), which can further eliminate to 1,3-cyclohexadiene.[3] | In the cis-isomer, H-atoms on both adjacent carbons can be axial to an axial Br, allowing for the formation of the more substituted (Zaitsev) product. In the required diaxial conformation of the trans-isomer, only the H-atoms further from the ring substituent are available for anti-periplanar elimination, leading to the less substituted (anti-Zaitsev) product.[1][2] |
| Debromination (E2) | NaI in Acetone (B3395972) | Very Slow/No Reaction | Faster Reaction Rate | The trans-isomer can achieve a diaxial conformation where both bromine atoms are anti-periplanar, allowing for efficient elimination. The cis-isomer cannot place both bromine atoms in an anti-periplanar arrangement in a chair conformation. |
Case Study 2: meso- vs. dl-Stilbene Dibromide
Stilbene (B7821643) dibromide (1,2-dibromo-1,2-diphenylethane) exists as a meso compound and a pair of enantiomers (dl-pair). Their differing stereochemistry dictates the products of iodide-induced debromination, providing a textbook example of a stereospecific reaction.
Reactivity Comparison
| Substrate | Reagent/Conditions | Product | Reaction Stereochemistry | Rationale |
| meso-Stilbene Dibromide | NaI in Acetone | (E)-Stilbene (trans) | Anti-elimination | The anti-periplanar arrangement of the two bromine atoms in the reactive conformer leads specifically to the formation of the trans-alkene. |
| dl-Stilbene Dibromide | NaI in Acetone | (Z)-Stilbene (cis) | Anti-elimination | The anti-periplanar arrangement of the bromine atoms in the reactive conformer of either the d or l enantiomer leads specifically to the formation of the cis-alkene.[4] |
Experimental Protocols
The following are generalized procedures for conducting comparative reactivity studies on vicinal dibromide diastereomers.
Protocol 1: Comparative Dehydrobromination of 1,2-Dibromocyclohexane Isomers
Objective: To compare the reaction rates and products of E2 elimination of cis- and trans-1,2-dibromocyclohexane with alcoholic potassium hydroxide.
Materials:
-
cis-1,2-Dibromocyclohexane
-
trans-1,2-Dibromocyclohexane
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard for GC analysis (e.g., undecane)
-
Round-bottom flasks, reflux condensers, heating mantles, separatory funnel
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Prepare two identical reaction setups, each with a 100 mL round-bottom flask, a reflux condenser, and a magnetic stirrer.
-
In one flask, dissolve a specific amount (e.g., 5.0 g) of cis-1,2-dibromocyclohexane in 50 mL of ethanol.
-
In the second flask, dissolve an identical molar amount of trans-1,2-dibromocyclohexane in 50 mL of ethanol.
-
Prepare a solution of 1.5 molar equivalents of KOH in ethanol.
-
Simultaneously add the alcoholic KOH solution to both flasks.
-
Heat both reaction mixtures to reflux.
-
Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) from each reaction mixture at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots in an ice-cold water/ether mixture and analyze by gas chromatography (GC) to determine the disappearance of the starting material and the appearance of products.
-
After the reaction is complete (e.g., 2 hours), cool the mixtures, pour into 100 mL of water, and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the final product mixture by GC and NMR to identify and quantify the products (1-bromocyclohexene vs. 3-bromocyclohexene/1,3-cyclohexadiene).
Protocol 2: Comparative Debromination of Stilbene Dibromide Diastereomers
Objective: To demonstrate the stereospecificity of the iodide-induced debromination of meso- and dl-stilbene dibromide.
Materials:
-
meso-Stilbene dibromide
-
dl-Stilbene dibromide
-
Sodium Iodide (NaI)
-
Acetone
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Methanol
-
Erlenmeyer flasks, Buchner funnel, filter paper
-
Melting point apparatus, TLC plates
Procedure:
-
Set up two 50 mL Erlenmeyer flasks.
-
In the first flask, place a specific amount (e.g., 1.0 g) of meso-stilbene dibromide and 2.5 molar equivalents of sodium iodide.
-
In the second flask, place an identical molar amount of dl-stilbene dibromide and 2.5 molar equivalents of sodium iodide.
-
To each flask, add 20 mL of acetone and stir the mixtures at room temperature for 45 minutes.
-
Pour each reaction mixture into 100 mL of water.
-
Decolorize the liberated iodine by adding 5% sodium thiosulfate solution dropwise until the yellow/brown color disappears.
-
Collect the precipitated solid product from each reaction by vacuum filtration using a Buchner funnel.
-
Wash the collected solids with cold water and then recrystallize from methanol.
-
Dry the products and determine their melting points and analyze by TLC. Compare the melting point of the product from the meso-isomer with that of authentic (E)-stilbene and the product from the dl-isomer with that of authentic (Z)-stilbene.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the logical and mechanistic factors governing the reactivity of these vicinal dibromides.
Conclusion
The stereochemical identity of a vicinal dibromide is a critical parameter that dictates its chemical behavior. As demonstrated with cyclohexane and stilbene dibromides, the rigid conformational requirements of the E2 elimination pathway lead to significant differences in reaction rates and product distributions between diastereomers. For cyclic systems like 1,2-dibromocyclohexane, the ability to adopt a diaxial arrangement of leaving groups is paramount. For acyclic systems like stilbene dibromide, the inherent stereochemistry directly translates into the stereochemistry of the alkene product in a stereospecific manner. A thorough understanding of these principles is essential for researchers in organic synthesis and drug development to predict reaction outcomes and strategically design synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 4. organic chemistry - Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Researcher's Guide to Confirming the Stereochemistry of Diethyl 2,3-dibromosuccinate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and drug design. This guide provides a comparative overview of analytical techniques for confirming the stereochemistry of Diethyl 2,3-dibromosuccinate derivatives, supported by experimental data and detailed protocols.
This compound possesses two chiral centers, leading to the existence of a meso compound and a pair of enantiomers (racemic mixture). Distinguishing between these stereoisomers is crucial as they can exhibit different physical, chemical, and biological properties. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and polarimetry for unambiguous stereochemical assignment.
Distinguishing Diastereomers using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of molecules in solution. The key to differentiating between the meso and racemic (dl) diastereomers of this compound lies in the analysis of the vicinal coupling constant (³J) between the two methine protons (H-2 and H-3).
The magnitude of this coupling constant is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation.[1][2] In the staggered conformations of the diastereomers, the relative orientations of the methine protons differ, leading to distinct coupling constants.
Expected ¹H NMR Spectral Data:
Based on established principles, the following trends are expected:
| Stereoisomer | Expected ³J(H-2, H-3) | Rationale |
| meso | Smaller (typically 2-4 Hz) | The anti-periplanar conformation, which would lead to a large coupling constant, is disfavored due to steric hindrance between the bulky ester and bromine substituents. The favored gauche conformations result in a smaller average coupling constant. |
| racemic (dl) | Larger (typically 8-10 Hz) | The anti-periplanar conformation is more accessible, leading to a larger average coupling constant. The reported value of 9.3 Hz for the dimethyl ester supports this.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Data Analysis:
-
Identify the signals corresponding to the methine protons (H-2 and H-3). These will typically appear as doublets.
-
Measure the coupling constant (J) in Hertz (Hz) between these two protons.
-
Compare the observed J value to the expected ranges to assign the diastereomer.
-
Definitive Structure Elucidation with X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, making it the gold standard for stereochemical confirmation. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms and the relative stereochemistry can be established.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the relative positions of all atoms, confirming the stereochemistry as either meso or racemic.
Logical Workflow for Stereochemical Confirmation
Caption: Workflow for the synthesis, analysis, and confirmation of this compound stereoisomers.
Characterizing Enantiomers with Polarimetry and Chiral HPLC
For the racemic mixture, the individual enantiomers can be separated and characterized using polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
Polarimetry
Enantiomers are optically active, meaning they rotate the plane of polarized light. The meso compound is optically inactive.
-
The (+)-enantiomer will rotate the plane of polarized light in a clockwise direction.
-
The (-)-enantiomer will rotate the plane of polarized light in a counter-clockwise direction by an equal magnitude.
While specific rotation values for this compound enantiomers are not readily found in the literature, the values for the parent diacid, 2,3-dibromosuccinic acid, can serve as a reference. The d-form of 2,3-dibromosuccinic acid has a specific rotation of +135.8° in alcohol, while the l-form has a specific rotation of -148.0° in ethyl acetate.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound derivative of a known concentration in a suitable solvent.
-
Measurement: Use a polarimeter to measure the angle of rotation of plane-polarized light.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), that provides good separation of the enantiomers.
-
Analysis: Inject the racemic mixture onto the chiral HPLC system and monitor the elution profile. The two enantiomers should appear as two separate peaks.
Workflow for Chiral Separation and Analysis
Caption: Workflow for the chiral separation and analysis of this compound enantiomers.
By employing these analytical techniques, researchers can confidently determine the stereochemistry of their synthesized this compound derivatives, ensuring the stereochemical integrity of their compounds for further research and development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for Diethyl 2,3-dibromosuccinate and related compounds, including its precursor Diethyl succinate (B1194679) and the parent dicarboxylic acid, Succinic acid. Additionally, spectral information for the closely related Dimethyl 2,3-dibromosuccinate is included to draw comparative insights. This document is intended to serve as a valuable resource for the identification and characterization of these compounds in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. This information has been compiled from various spectral databases and literature sources.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Diethyl succinate | CDCl₃ | 1.25 | t | 7.1 | -CH₃ |
| 2.62 | s | - | -CH₂-CH₂- | ||
| 4.12 | q | 7.1 | -O-CH₂- | ||
| Dimethyl 2,3-dibromosuccinate | - | 3.82 | s | - | -COOCH₃ |
| 4.78 | s | - | -CH(Br)- |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Diethyl succinate | CDCl₃ | 14.1 | -CH₃ |
| 29.0 | -CH₂-CH₂- | ||
| 60.5 | -O-CH₂- | ||
| 172.5 | C=O | ||
| 2,3-Dibromosuccinic acid | - | 49.3 | -CH(Br)- |
| 169.5 | C=O |
FT-IR Spectral Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| Diethyl succinate | Liquid Film | 1735 | C=O stretch |
| 1180 | C-O stretch | ||
| 2980 | C-H stretch (sp³) | ||
| Succinic acid | KBr Pellet | 1700 | C=O stretch |
| 2500-3300 (broad) | O-H stretch | ||
| 1210 | C-O stretch | ||
| Dimethyl 2,3-dibromosuccinate | - | ~1707 | C=O stretch (ester) |
Note: The IR spectrum of this compound is expected to show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl stretch. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Diethyl succinate | EI | 174 | 145, 129, 101, 73, 45 |
| Succinic acid | EI | 118 | 100, 73, 55, 45 |
Note: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak would be at m/z 330 (for ⁷⁹Br₂), 332 (for ⁷⁹Br⁸¹Br), and 334 (for ⁸¹Br₂). Fragmentation would likely involve the loss of ethoxy groups and bromine atoms.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-degree pulse angle.
-
Employ proton decoupling to simplify the spectrum.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solids (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solids (Nujol Mull): Grind a small amount of the solid with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the salt plates/Nujol).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Visualizations
The following diagrams illustrate the structural relationships between the discussed compounds and a general workflow for spectral data acquisition.
Caption: Structural relationships between the compounds.
Caption: General workflow for spectral data acquisition.
Safety Operating Guide
Proper Disposal of Diethyl 2,3-dibromosuccinate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of Diethyl 2,3-dibromosuccinate, a halogenated organic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected before use and changed if contaminated.[1][2]
-
Body Protection: A fire/flame resistant and impervious lab coat, long pants, and closed-toe shoes are mandatory.[1][3]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, especially in poorly ventilated areas, use a full-face respirator with organic vapor cartridges.[1][2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Identification and Classification
This compound is classified as a halogenated organic waste .[4][5] This classification is due to the presence of bromine atoms in its molecular structure.[6] It is crucial to distinguish it from non-halogenated waste streams, as the disposal methods and costs differ significantly.[7][8]
Key Characteristics:
-
Chemical Nature: Halogenated organic compound.[4]
-
Physical State: Typically a solid.
-
Hazards: May cause skin and eye irritation, and skin sensitization.[9]
Segregation and Collection Procedures
Proper segregation is the most critical step in managing this waste stream to ensure safety and compliance.
Step-by-Step Segregation and Collection:
-
Designated Waste Container: Obtain a dedicated, leak-proof waste container that is compatible with halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) containers are commonly used for this purpose.[10]
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name, "this compound."[11] All components in the waste container must be listed.[4]
-
Segregation:
-
DO NOT mix this compound waste with non-halogenated organic solvents.[7][8] Mixing these waste streams will necessitate treating the entire volume as more expensive and difficult-to-dispose-of halogenated waste.[5][7]
-
DO NOT mix with incompatible materials such as strong acids, bases, or oxidizers.[7]
-
Keep solid and liquid waste in separate containers.
-
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[7][10] Do not overfill the container; a filling level of less than 90% is recommended.[10]
Storage of Chemical Waste
Proper storage of hazardous waste is imperative to prevent accidents and environmental contamination.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area. This area should be away from sources of ignition.
-
Secondary Containment: The waste container must be placed in secondary containment, such as a spill tray or a larger bucket, to contain any potential leaks.[12] This is particularly important to prevent spills from reaching drains.[12]
-
Incompatible Waste Storage: Store containers of halogenated waste separately from incompatible waste types like acids and bases.[12]
Disposal Protocol
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical through conventional means.
-
Prohibited Disposal Methods:
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.[12] Follow their specific procedures for waste collection requests.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (<1 L):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, confine the spill using an absorbent material from a chemical spill kit.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[3]
-
-
Large Spills (>1 L):
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.[3]
-
Prevent others from entering the contaminated area.
-
Quantitative Data Summary
At present, there is no publicly available, specific quantitative data regarding disposal cost comparisons or concentration limits for this compound. However, it is a well-established principle that the disposal cost for halogenated organic waste is significantly higher than for non-halogenated organic waste, often by a factor of two or more.[7][8]
| Waste Category | Relative Disposal Cost | Typical Disposal Method |
| Halogenated Organic Waste | Higher | Regulated Incineration[4] |
| Non-Halogenated Organic Waste | Lower | Fuels Blending/Recycling[7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. ethz.ch [ethz.ch]
- 11. Effective Laboratory Waste Management [emsllcusa.com]
- 12. vumc.org [vumc.org]
- 13. ptb.de [ptb.de]
Personal protective equipment for handling Diethyl 2,3-dibromosuccinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl 2,3-dibromosuccinate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in addition to goggles if there is a splash hazard. |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough data for this compound, it is crucial to change gloves immediately upon contamination. For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data for similar halogenated organic compounds. |
| Lab Coat | A flame-resistant or retardant lab coat should be worn, fully buttoned with sleeves of sufficient length to prevent skin exposure. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a certified chemical fume hood.[1] An organic vapor cartridge is generally suitable for halogenated organic compounds. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory experiment.
1. Preparation and Precautionary Measures:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
- Assemble all necessary equipment and reagents before handling the chemical.
- Don the appropriate personal protective equipment as detailed in the table above.
2. Handling the Chemical:
- Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with skin, eyes, and clothing.[1]
- Use compatible labware (e.g., glass, PTFE) to prevent degradation of equipment and contamination of the chemical.
- Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
3. Post-Experiment Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol, acetone) followed by a thorough wash with soap and water. Dispose of the cleaning materials as hazardous waste.
- Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Operational Plan for Spills and Emergencies
1. Minor Spill (Contained within the fume hood):
- Alert colleagues in the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a designated, labeled hazardous waste container.
- Decontaminate the spill area as described in the post-experiment decontamination protocol.
2. Major Spill (Outside of the fume hood):
- Evacuate the immediate area and alert others.
- If the spill is significant or if you feel unwell, activate the fire alarm to evacuate the building and notify emergency services.
- Restrict access to the spill area.
- Only personnel trained in hazardous spill response should attempt to clean up a major spill.
3. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan for this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation and Collection:
- Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The container should be labeled as "Halogenated Organic Waste" and list "this compound" as a component.
- Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled container for "Solid Halogenated Organic Waste."
2. Container Management:
- Use chemically resistant containers (e.g., high-density polyethylene (B3416737) - HDPE) with secure, screw-on caps.
- Keep waste containers closed except when adding waste.
- Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
- Do not dispose of this compound or its waste down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
